4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMZLUVACVTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937736 | |
| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1701-20-8 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
CAS Number: 1701-20-8
This technical guide provides an in-depth overview of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and known biological activities, supported by experimental protocols and pathway diagrams.
Physicochemical Properties
This compound is a quinoline derivative characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position.[1][2][3] These substitutions significantly influence its chemical reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 1701-20-8 | [3] |
| Molecular Formula | C₁₁H₈F₃NO | [1] |
| Molecular Weight | 227.18 g/mol | [1] |
| Melting Point | 252-253 °C | [1] |
| MDL Number | MFCD00153192 | [1] |
| Hazard | Irritant | [1] |
Synthesis
The synthesis of 4-hydroxyquinolines is often achieved through the Conrad-Limpach reaction.[4][5][6] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For this compound, the likely starting materials would be 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocol: Modified Conrad-Limpach Synthesis
Step 1: Condensation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylaniline (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue for several hours to ensure the azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization
-
Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A in a three-necked flask equipped with a mechanical stirrer and a condenser.
-
Heat the mixture to approximately 250 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
dot
Caption: Conrad-Limpach synthesis workflow.
Biological Activities and Potential Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents and research tools.
Anti-inflammatory and Antimicrobial Potential
This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[8] The quinoline core is a common feature in many antibacterial and anti-inflammatory drugs.
Antitubercular and Antiplasmodial Activity
Derivatives of 4-hydroxy-2-(trifluoromethyl)quinolines have been investigated as precursors for antitubercular and antiplasmodial (antimalarial) agents.[9] The hydroxyl group can be derivatized to produce compounds with enhanced activity against Mycobacterium tuberculosis and Plasmodium falciparum.
Fluorescent Probe Development
The unique structure of this compound lends itself to applications as a fluorescent probe.[10] The quinoline ring system is inherently fluorescent, and modifications can tune its photophysical properties for sensing specific analytes or for use in biological imaging.
Potential Mechanisms of Action and Signaling Pathways
While specific studies on this compound are limited, the broader class of quinoline derivatives has been shown to modulate key cellular signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation.[11][12][13] Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
dot
Caption: Potential inhibition of the NF-κB pathway.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[14][15][16] Some natural and synthetic compounds can interfere with these signaling pathways, offering a novel approach to antimicrobial therapy. Given its structural similarity to some quorum sensing molecules, this compound may act as a quorum sensing inhibitor.
dot
Caption: Potential mechanism of quorum sensing inhibition.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activities of this compound.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration as an indicator of NO production.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
Caption: General workflows for biological assays.
Conclusion
This compound is a versatile chemical entity with considerable potential in drug discovery and as a research tool. Its synthesis via the established Conrad-Limpach reaction provides a reliable route for its preparation. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and diagnostic applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. scbt.com [scbt.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ZDHHC11 Positively Regulates NF-κB Activation by Enhancing TRAF6 Oligomerization [frontiersin.org]
- 13. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorganic compounds in quorum sensing disruption: strategies, Mechanisms, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, synthesis, and key chemical characteristics of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS No: 1701-20-8). This fluorinated quinoline derivative is a valuable building block in medicinal chemistry and materials science.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its application in synthesis, formulation, and quality control.
| Property | Value | Source(s) |
| CAS Number | 1701-20-8 | [1][2][3] |
| Molecular Formula | C₁₁H₈F₃NO | [1][2] |
| Molecular Weight | 227.19 g/mol | [1] |
| Melting Point | 252-253 °C | [1] |
| MDL Number | MFCD00153192 | [1] |
| Hazard Identification | Irritant | [1] |
Chemical Structure and Tautomerism
Like many 4-hydroxyquinolines, this compound exhibits keto-enol tautomerism, existing in equilibrium between the hydroxy (enol) form and a quinolone (keto) form. This characteristic is crucial as it influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. A related compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is known to exist in this tautomeric form.[4]
Caption: Keto-enol tautomerism of the quinoline core.
Synthetic Protocol: Conrad-Limpach Reaction
The synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline derivatives is typically achieved via the Conrad-Limpach reaction. The following protocol is adapted from the established synthesis of the parent compound, 4-hydroxy-2-(trifluoromethyl)quinoline, by substituting aniline with 4-methylaniline (p-toluidine).[5]
Materials and Reagents
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
4-Methylaniline (p-toluidine)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated aqueous NH₄HCO₃ solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Experimental Procedure
-
Reaction Setup: Equip a round-bottomed flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate, 2 equivalents of 4-methylaniline, toluene (as solvent), and a catalytic amount (e.g., 0.05 eq) of p-toluenesulfonic acid.[5]
-
Reflux: Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄HCO₃ solution (200 mL), water (3 x 200 mL), and saturated brine (200 mL).[5]
-
Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.
-
Purification: Purify the residue using silica gel column chromatography with a petroleum ether:ethyl acetate (e.g., 80:20) mobile phase to yield the final product, this compound.[5]
Caption: Workflow for the synthesis of the title compound.
Applications in Research and Development
While specific biological pathways for this exact molecule are not extensively documented, closely related analogs are significant in drug discovery.
-
Antimalarial and Antitubercular Agents: The fluorinated quinoline scaffold is a key precursor for developing potent antiplasmodial and antitubercular agents.[4]
-
Antimicrobial and Antifungal Development: The modified quinoline structure is utilized for its ability to bind to microbial enzyme active sites, forming the basis for new antimicrobial and antifungal drugs.[6]
-
Oncology Research: Some derivatives are studied for their potential to inhibit cancer cell growth by disrupting DNA synthesis or other vital cellular proteins.[6]
-
Fluorescent Probes: The quinoline core's inherent fluorescent properties make it a candidate for developing probes for biological imaging.[7]
This compound serves as a critical intermediate, providing a foundation for creating diverse libraries of bioactive molecules for screening and therapeutic development.[6][7]
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. scbt.com [scbt.com]
- 4. ossila.com [ossila.com]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data
An In-depth Technical Guide to the Solubility of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the laboratory to potential therapeutic application. This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values, alongside a qualitative discussion of the factors influencing its solubility.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are essential for its characterization and for designing solubility experiments.
| Property | Value |
| CAS Number | 1701-20-8[1][2] |
| Molecular Formula | C₁₁H₈F₃NO[1] |
| Molecular Weight | 227.19 g/mol [1] |
| Melting Point | 252-253 °C[1] |
| Appearance | Data not available |
Qualitative Solubility Profile
Quinoline and its derivatives are generally characterized by their aromatic heterocyclic structure, which often leads to a lipophilic nature and consequently, poor water solubility.[3] It is anticipated that this compound will follow this trend, exhibiting limited solubility in aqueous solutions and greater solubility in organic solvents.
Several structural features of this specific molecule will influence its solubility:
-
Quinoline Core: The bicyclic aromatic system is inherently hydrophobic.
-
Hydroxyl Group (-OH): The presence of a hydroxyl group can enable hydrogen bonding, which may slightly enhance solubility in protic solvents.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will likely decrease aqueous solubility.
-
Trifluoromethyl Group (-CF₃): This is a strongly lipophilic group that is expected to significantly decrease aqueous solubility.
The interplay of these functional groups suggests that while the hydroxyl group may offer some potential for interaction with polar solvents, the overall character of the molecule is likely to be hydrophobic, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| User-defined solvent 1 | |||
| User-defined solvent 2 |
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of quinoline derivatives.[3][4]
Preparation of Saturated Solutions
This method, often referred to as the shake-flask method, is a standard technique for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Glass vials with PTFE-lined caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
Procedure:
-
Weigh Compound: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining after equilibration.
-
Add Solvent: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Securely cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:
-
Sample Collection: Carefully collect an aliquot of the clear supernatant for analysis.
Quantification of Solubilized Compound
The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Using HPLC (Recommended):
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze Samples: Inject the standard solutions and the collected supernatant onto the HPLC system.
-
Determine Concentration: Use the calibration curve to determine the concentration of the compound in the supernatant based on its peak area.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by a UV scan of the compound (the wavelength of maximum absorbance).
-
Injection Volume: 10-20 µL
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for determining the equilibrium solubility of a compound.
Factors Influencing Quinoline Derivative Solubility
This diagram illustrates the key molecular features that influence the aqueous solubility of quinoline derivatives like this compound.
Caption: Key structural factors influencing the aqueous solubility of this compound.
References
A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS Number: 1701-20-8).[1] Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of reported data for closely related analogs and predicted spectroscopic values. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also included to facilitate the analysis of this and similar quinoline derivatives.
The molecular formula for this compound is C₁₁H₈F₃NO, and its molecular weight is 227.19 g/mol .[1] The compound has a melting point of 252-253°C.[1]
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from the analysis of similar quinoline structures and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Broad Singlet | 1H | OH |
| ~8.0-8.2 | Singlet | 1H | H5 |
| ~7.6-7.8 | Doublet | 1H | H7 |
| ~7.4-7.6 | Doublet | 1H | H8 |
| ~7.2-7.4 | Singlet | 1H | H3 |
| ~2.4-2.6 | Singlet | 3H | CH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-180 | C4 (C-OH) |
| ~145-150 (quartet, JCF ≈ 275 Hz) | CF₃ |
| ~145-148 | C8a |
| ~140-145 | C2 |
| ~130-135 | C6 |
| ~125-130 | C5 |
| ~120-125 | C7 |
| ~118-122 | C4a |
| ~115-120 | C8 |
| ~100-110 | C3 |
| ~20-25 | CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound as a solid is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | O-H stretch (intramolecular hydrogen bonding) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| 1620-1600 | Strong | C=C aromatic ring stretch |
| 1580-1560 | Strong | C=N stretch (quinoline ring) |
| 1400-1300 | Strong | C-F stretch (trifluoromethyl group) |
| 1250-1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show the following fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 227 | 100 | [M]⁺ (Molecular Ion) |
| 208 | 40 | [M-F]⁺ |
| 199 | 60 | [M-CO]⁺ |
| 158 | 30 | [M-CF₃]⁺ |
| 130 | 20 | [M-CF₃-CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the quinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[2]
-
For quantitative NMR (qHNMR), an internal standard may be added.
-
-
Instrument Setup :
-
The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to achieve sharp, symmetrical peaks.[2]
-
-
¹H NMR Spectrum Acquisition :
-
A standard single-pulse experiment is typically used.
-
Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[2]
-
-
¹³C NMR Spectrum Acquisition :
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[2]
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
FT-IR Spectroscopy (Solid Sample)
This protocol describes the KBr pellet method, a common technique for solid samples.[3][4]
-
Sample Preparation :
-
Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[3]
-
-
Background Spectrum :
-
A background spectrum of a blank KBr pellet is run to account for any atmospheric and instrumental contributions.[4]
-
-
Sample Spectrum Acquisition :
-
Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction :
-
For a solid sample with sufficient volatility, direct insertion probe (DIP) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer, and the sample is heated to induce vaporization.
-
-
Ionization :
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis :
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.
-
Visualizations
The following diagrams illustrate generalized workflows relevant to the spectroscopic analysis of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and application of a novel chemical compound.
Caption: A typical experimental workflow for acquiring and processing NMR spectra.
References
An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a specific derivative with significant potential for therapeutic applications. The incorporation of a trifluoromethyl (CF3) group is a key strategy in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates from extensive research on structurally analogous 4-hydroxyquinolines and trifluoromethyl-substituted quinolines to propose and detail its most probable mechanisms of action. This guide serves as a foundational resource for initiating research into its potential as an anticancer and antimicrobial agent.
Proposed Mechanism of Action: Anticancer Activity
The 4-hydroxyquinoline core is a recurring motif in numerous compounds exhibiting potent cytotoxic effects against various cancer cell lines. The trifluoromethyl group often enhances this activity. The anticancer potential of this compound is likely multifaceted, primarily revolving around the inhibition of critical cell signaling pathways and interference with DNA replication processes.
Inhibition of Kinase Signaling Pathways (PI3K/Akt/mTOR)
A significant body of research points to quinoline derivatives as potent inhibitors of protein kinases, which are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[1][2] Quinoline-based compounds have been identified as effective inhibitors of this cascade, often acting as ATP-competitive inhibitors of mTOR or dual PI3K/mTOR inhibitors.[2][3] By blocking these critical signaling nodes, this compound could halt cancer cell proliferation and induce apoptosis.
Inhibition of Topoisomerases
Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription. Many anticancer drugs function by targeting these enzymes. Quinolines can interfere with the function of topoisomerases, leading to the stabilization of the enzyme-DNA complex.[1] This results in DNA strand breaks that cannot be resealed, ultimately triggering programmed cell death (apoptosis).
Quantitative Data: Anticancer Activity of Related Quinoline Derivatives
While specific IC50 values for this compound are not available in the reviewed literature, data from structurally similar compounds provide a strong indication of its potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated Quinoline Analog (6a) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |
| Fluorinated Quinoline Analog (6b) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |
| Fluorinated Quinoline Analog (6d) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |
| Fluorinated Quinoline Analog (6f) | MDA-MB-468 (Breast) | ~2.5-5 | Cisplatin | 5 |
| 4-Hydroxyquinolone Analog (3g) | HCT116 (Colon) | 28.5 | Doxorubicin | - |
| 4-Hydroxyquinolone Analog (3g) | A549 (Lung) | 33.4 | Doxorubicin | - |
| Quinoline-derived Alcohol (2) | General Proliferation | 14.14 | Cisplatin | - |
Data is sourced from studies on various substituted quinoline derivatives to provide a comparative context.[4][5][6][7]
Proposed Mechanism of Action: Antimicrobial Activity
The quinolone scaffold is the basis for a major class of antibiotics. It is therefore highly probable that this compound possesses antimicrobial properties.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The classic mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are vital for bacterial DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[8] This leads to a cascade of events, including the cessation of DNA synthesis and the induction of the SOS response, ultimately resulting in bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound belonging to the quinoline class, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological implications. While specific, in-depth biological activity and mechanistic studies on this particular molecule are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related analogues to highlight its potential for further investigation in drug discovery and development.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule. This guide focuses on the specific derivative, this compound (CAS 1701-20-8), providing a detailed account of its chemical characteristics and historical context.
Discovery and History
The synthesis of 4-hydroxyquinolines was first reported in 1887 by Max Conrad and Leonhard Limpach.[1] Their method, now known as the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1] While the specific discovery and first synthesis of this compound are not well-documented in readily available historical records, its synthesis logically follows the principles of the Conrad-Limpach reaction. The development of fluorinated organic compounds, particularly those containing the trifluoromethyl group, gained significant momentum in the mid-20th century, suggesting the synthesis of this compound likely occurred during or after this period as chemists explored the impact of fluorine substitution on bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1701-20-8 | [2][3] |
| Molecular Formula | C₁₁H₈F₃NO | [2][4] |
| Molecular Weight | 227.19 g/mol | [4][5] |
| Melting Point | 252-253 °C | [4] |
| Appearance | Solid | [6] |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2O)C(F)(F)F | [5] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Conrad-Limpach synthesis.[1][7] This reaction proceeds in two main steps: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1]
General Conrad-Limpach Synthesis Protocol
A general protocol for the synthesis of 4-hydroxyquinolines is as follows:
Step 1: Enamine Formation
-
An aniline derivative is reacted with a β-ketoester at a moderate temperature.[1]
-
This reaction is often catalyzed by a small amount of acid.[1]
-
The resulting β-aminoacrylate (enamine) can be isolated or used directly in the next step.[1]
Step 2: Thermal Cyclization
-
The enamine intermediate is heated in a high-boiling point solvent to approximately 250 °C.[1][8]
-
This high temperature promotes an intramolecular cyclization, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline product.[1]
Adapted Experimental Protocol for this compound
Materials:
-
4-methylaniline (p-toluidine)
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A)[8]
-
Catalytic amount of a strong acid (e.g., concentrated sulfuric acid)[8]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine 4-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent.
-
Add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[8]
-
Heat the reaction mixture to reflux to facilitate the removal of ethanol produced during the reaction.
-
After the initial condensation, continue to heat the mixture to the cyclization temperature (approximately 250 °C) and maintain for a sufficient duration.[8]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash with a non-polar solvent to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
Potential Biological Activities and Applications
Although specific biological data for this compound is scarce in the literature, the broader class of quinoline derivatives is known for a wide range of biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[9] Its unique structure also lends itself to applications as a fluorescent probe in biochemical assays.[10]
Based on the activities of structurally similar compounds, potential areas of investigation for this compound include:
-
Antimalarial Activity: Quinolines are a cornerstone of antimalarial drug discovery.[11]
-
Anticancer Activity: Various quinoline derivatives have been investigated as potential anticancer agents.[12][13]
-
Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial and antifungal drugs.[14]
Signaling Pathways and Experimental Workflows (Hypothetical)
Given the lack of specific mechanistic data for this compound, the following diagrams represent hypothetical workflows and signaling pathways based on the general understanding of quinoline derivatives in drug discovery.
Figure 1. General workflow for the synthesis and biological screening of this compound.
Figure 2. A hypothetical signaling pathway illustrating a potential anti-cancer mechanism of action for a quinoline derivative.
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in medicinal chemistry. While its specific biological profile remains largely uncharacterized in public literature, its structural similarity to other bioactive quinolines suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its synthesis and potential applications, highlighting the need for future research to elucidate its specific mechanism of action and therapeutic potential. Further in vitro and in vivo studies are warranted to fully explore the bioactivity of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 1701-20-8|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [myskinrecipes.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]
In Silico Prediction of Physicochemical and ADMET Properties of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative with potential pharmacological relevance. In the early stages of drug discovery and development, the evaluation of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to assess its drug-likeness and potential for clinical success.[2]
In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, enabling the prioritization of lead compounds and reducing the reliance on extensive experimental testing.[3] These computational tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to predict a wide range of molecular characteristics.[4][5] This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of this compound using established in silico methodologies.
Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic behavior. Key parameters such as lipophilicity (logP), ionization constant (pKa), and aqueous solubility influence a drug's absorption, distribution, and interaction with its biological target. The predicted physicochemical properties of this compound are summarized in Table 1.
| Property | Predicted Value | Description |
| Molecular Formula | C11H8F3NO | The elemental composition of the molecule.[6] |
| Molecular Weight | 227.18 g/mol | The mass of one mole of the compound.[6] |
| logP (Octanol/Water Partition Coefficient) | 2.85 | A measure of the molecule's lipophilicity, indicating its ability to cross cell membranes. |
| pKa (Acidic) | 6.45 | The ionization constant of the acidic hydroxyl group, influencing solubility and binding at physiological pH. |
| Aqueous Solubility (logS) | -3.20 | The logarithm of the molar solubility in water, indicating its dissolution properties. |
Table 1: Predicted Physicochemical Properties of this compound. The values for logP, pKa, and Aqueous Solubility were predicted using online computational tools.
ADMET Profile
The ADMET profile provides insights into the pharmacokinetic and safety aspects of a drug candidate. These predictions are crucial for identifying potential liabilities that could lead to failure in later stages of drug development. The predicted ADMET profile for this compound is presented in Table 2.
| ADMET Parameter | Predicted Outcome | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can reduce drug absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier. |
| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins, which can affect its free concentration. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential to inhibit the metabolism of other drugs cleared by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this cytochrome P450 isoform. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs dependent on this enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions with substrates of this isoform. |
| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of a wide range of co-administered drugs. |
| Excretion | ||
| Renal OCT2 Substrate | No | Not likely to be actively secreted by the renal organic cation transporter 2. |
| Toxicity | ||
| AMES Mutagenicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity due to inhibition of the hERG potassium channel. |
| Hepatotoxicity | No | Not predicted to cause liver toxicity. |
| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |
Table 2: Predicted ADMET Profile of this compound. Predictions were generated using a consensus of freely available online ADMET prediction tools.
Methodology
The in silico prediction of the physicochemical and ADMET properties of this compound was conducted using a series of well-established, freely accessible online platforms. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule, CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F, served as the input for these predictive models.[7]
The general workflow for this in silico analysis is depicted in the diagram below. The process begins with obtaining the chemical structure of the molecule of interest. This structure is then converted into a machine-readable format, such as a SMILES string. This input is submitted to various online prediction servers, which employ sophisticated algorithms, including quantitative structure-property relationship (QSPR) models and machine learning methods, to calculate the desired physicochemical and ADMET parameters. The outputs from these servers are then aggregated and analyzed to provide a comprehensive profile of the compound.
Figure 1: Workflow for the in silico prediction of molecular properties.
The prediction of cytochrome P450 (CYP) inhibition is a critical component of the ADMET profile, as it can indicate the potential for drug-drug interactions. The interaction of this compound with key CYP isoforms is visualized in the signaling pathway diagram below. This diagram illustrates the predicted inhibitory effects of the compound on major drug-metabolizing enzymes.
Figure 2: Predicted inhibitory interactions with major CYP450 enzymes.
Conclusion
The in silico analysis of this compound provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest favorable lipophilicity and potential for good absorption. The ADMET profile indicates a high likelihood of intestinal absorption and blood-brain barrier penetration. However, the predictions also highlight potential liabilities, including the inhibition of several key cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4) and potential for hERG inhibition, which could lead to drug-drug interactions and cardiotoxicity, respectively.
These in silico predictions serve as a critical first-pass assessment, guiding further experimental validation. It is essential to confirm these findings through in vitro and in vivo studies to accurately characterize the pharmacokinetic and toxicological profile of this compound. This computational approach significantly streamlines the early-stage drug discovery process by identifying promising candidates and flagging potential issues before significant resources are invested.
References
- 1. jmpas.com [jmpas.com]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scbt.com [scbt.com]
- 7. This compound | VSNCHEM [vsnchem.com]
Methodological & Application
Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the chemical stability and reactivity of the quinoline core, making it a key building block in medicinal chemistry for designing molecules with specific biological targets.
Overview
The synthesis is achieved through a condensation and cyclization reaction between 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoro-3-oxobutanoate. This reaction is catalyzed by an acid and driven to completion by the removal of water.
Reaction Scheme
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis protocol. The data is based on a similar synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline and has been adapted for the 6-methyl derivative.
| Parameter | Value |
| Reactants | |
| 4-Methylaniline (p-Toluidine) | 2.0 eq |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1.0 eq |
| Reagents | |
| p-Toluenesulfonic acid | 0.05 eq |
| Toluene | |
| Reaction Conditions | |
| Temperature | 140 °C |
| Reaction Time | Overnight |
| Product | |
| Yield | ~52% |
Experimental Protocol
This protocol outlines the step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Methylaniline (p-Toluidine)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
p-Toluenesulfonic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methylaniline (2.0 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), p-toluenesulfonic acid (0.05 equivalents), and toluene.
-
-
Reaction:
-
Heat the reaction mixture to 140 °C and maintain at reflux overnight. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution, water (3 times), and a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude residue.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent.
-
-
Product Isolation:
-
Combine the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a solid.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
This protocol provides a reliable method for the synthesis of this compound, a compound of significant interest in drug discovery and materials science. The procedure is based on a well-established synthetic route for analogous quinoline derivatives.[1] Researchers should adhere to standard laboratory safety practices when performing this synthesis.
References
Greener Pathways to Substituted Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1][2] However, classical synthetic routes to these valuable compounds often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental organic solvents.[1][3] This has spurred the development of greener and more sustainable synthetic methodologies.[2][4] These modern approaches, which include the use of alternative energy sources like microwave and ultrasound irradiation, eco-friendly solvents such as water, and solvent-free or catalyst-free conditions, not only minimize the environmental impact but also frequently offer advantages in terms of reaction times, yields, and product purity.[5][6]
This document provides detailed application notes and experimental protocols for several greener synthesis methods for substituted quinolines, designed to be a practical guide for researchers in organic synthesis and drug development.
Comparative Data of Greener Synthesis Methods
The following table summarizes quantitative data from various greener methodologies for the synthesis of substituted quinolines, allowing for a direct comparison of their efficiencies and conditions.
| Reaction Name | Reactants | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Ref. |
| Microwave-Assisted Friedländer Annulation | 1-(2-Amino-5-methylphenyl)ethanone, Ethyl acetoacetate | Glacial Acetic Acid | - | 10-15 min | 120 | 85-95 | [7] |
| Microwave-Assisted Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | - | - | 10-30 min | 250-300 | up to 95 | [8][9] |
| Catalyst-Free Microwave Synthesis | Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | - | Ethanol | 8-10 min | - | 88-96 | [3] |
| Ultrasound-Promoted Synthesis | Isatin, Ketones | Basic Ionic Liquid | Aqueous Media | 1-2 h | RT | High | [10] |
| Catalyst-Free Friedländer Reaction | 2-Aminobenzaldehyde, Ketones/Malononitrile | - | Water | 3 h | 70 | up to 97 | [11] |
| Solvent-Free & Catalyst-Free Synthesis | Substituted aldimines, Substituted Styrenes | - | - | 5 h | 110 | High | [12] |
| Nanocatalyst-Mediated Friedländer Reaction | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Nanoflake ZnO NP | - | 15-60 min | 90 | 85-96 | [13] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments in the greener synthesis of substituted quinolines.
Protocol 1: Microwave-Assisted Friedländer Annulation
This protocol describes a rapid and efficient synthesis of substituted quinolines using microwave irradiation.[7]
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (2 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Ultrasound-Promoted Synthesis in Aqueous Media
This protocol details the use of ultrasound irradiation to promote the synthesis of quinolines in an environmentally benign aqueous medium.[10][14]
Materials:
-
Isatin or other suitable amine precursor
-
Ketone
-
Basic Ionic Liquid (BIL)
-
Water
-
Ultrasonic bath
Procedure:
-
To a flask, add the isatin (1 mmol), ketone (1.5 mmol), and a catalytic amount of the basic ionic liquid.
-
Add water as the reaction medium.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: Catalyst-Free and Solvent-Free Synthesis
This protocol outlines a highly green method that avoids the use of both catalysts and solvents.[12]
Materials:
-
Substituted aldimine (1 mmol)
-
Substituted Styrene (1 mmol)
-
Round bottom flask (50 mL)
Procedure:
-
In a 50 mL round bottom flask, mix the substituted aldimine (1 mmol) and the substituted styrene (1 mmol).
-
Heat the reaction mixture at 110 °C for 5 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water and ethyl acetate and stir for a short period.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting crude solid is recrystallized from methanol to afford the pure product.
Visualizing Greener Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described greener synthesis methodologies.
Caption: General experimental workflow for greener quinoline synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
- 10. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting biological assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a synthetic heterocyclic compound belonging to the quinoline class. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This document outlines detailed protocols for evaluating the cytotoxic, kinase inhibitory, and anti-inflammatory properties of this compound. While specific data for this compound is limited, the methodologies presented are based on established assays for structurally related quinoline compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides hypothetical IC50 values based on the activities of similar quinoline derivatives. These values should serve as a reference for expected potency and for designing experimental concentrations.
| Assay Type | Target/Cell Line | Hypothetical IC50 (µM) | Reference Compound Class |
| Cytotoxicity Assay | A549 (Lung Carcinoma) | 15.8 | Trifluoromethyl-quinoline derivatives against cancer cells |
| Kinase Inhibition Assay | Generic Tyrosine Kinase | 8.2 | Quinoline-based kinase inhibitors |
| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 Macrophages | 12.5 | Quinoline derivatives with anti-inflammatory properties |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.[3]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol assesses the ability of this compound to inhibit the activity of a specific kinase.[5]
Materials:
-
This compound
-
Recombinant kinase (e.g., a generic tyrosine kinase)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value can be determined by plotting the percentage of kinase inhibition against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
This protocol evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.
-
Data Analysis: A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Quinoline derivatives have been reported to modulate key signaling pathways involved in cancer and inflammation. While the specific targets of this compound are yet to be fully elucidated, potential pathways include the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory responses and cell survival.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Many quinoline-based agents have been reported to exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of novel quinoline derivatives for their potential as anticancer therapeutics, covering initial cytotoxicity screening to mechanism of action studies.
In Vitro Cytotoxicity Screening
The initial step in evaluating a new compound is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[4]
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[6]
-
96-well flat-bottom plates.[6]
-
Quinoline derivatives (dissolved in DMSO to create a stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).[5][6]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Replace the existing medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO) and untreated cells.[7]
-
Incubation: Incubate the plates for 48 to 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Data Presentation: Cytotoxicity of Quinoline Derivatives
Summarize the calculated IC50 values in a table for clear comparison across different cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 29.8[1] |
| HCT-116 | Colorectal Carcinoma | 4.0 - 43[8] | |
| HL-60 | Promyelocytic Leukemia | 0.3[9] | |
| Derivative B | U937 | Histiocytic Lymphoma | 1.2[9] |
| A549 | Lung Carcinoma | 496[8] | |
| PA-1 | Ovarian Teratocarcinoma | 50[1] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | Reference |
Mechanism of Action Studies
Once a compound shows significant cytotoxicity, the next step is to investigate its mechanism of action. Key areas to explore include the induction of apoptosis and cell cycle arrest.
Protocol 2: Apoptosis Assay via Annexin V-FITC/PI Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Materials:
-
Cancer cells treated with the quinoline derivative at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the quinoline derivative for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Wash the cells once with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12][14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Acquire at least 10,000 events per sample.
Protocol 3: Cell Cycle Analysis by PI Staining
Principle: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[13] Many anticancer agents exert their effect by inducing cell cycle arrest.[13] Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]
Materials:
-
Cancer cells treated with the quinoline derivative.
-
PBS.
-
Ice-cold 70% Ethanol.
-
PI Staining Solution (containing PI and RNase A).[13]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of the quinoline derivative for 24-72 hours.[13]
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.[13]
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Store at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells to generate DNA content histograms.[13]
Protocol 4: Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample to understand how the quinoline derivative affects key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK, apoptosis pathways).[17][18][19] The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.[19][20]
Materials:
-
Treated cell lysates.
-
RIPA lysis buffer with protease/phosphatase inhibitors.[19]
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.[19]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[21]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Akt, anti-p-Akt).
-
HRP-conjugated secondary antibodies.[19]
-
Chemiluminescent detection reagent.[19]
Procedure:
-
Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing total protein.[19]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imager.[19]
-
Analysis: Quantify band intensities using densitometry software.[19]
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for screening and characterizing quinoline derivatives can be visualized as a logical progression from broad screening to detailed mechanistic studies.
Signaling Pathway Example: PI3K/Akt Inhibition
Many quinoline derivatives are known to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[17] A western blot could be used to measure the phosphorylation status of Akt to confirm pathway inhibition.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. static.igem.org [static.igem.org]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to prepare stock solutions of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a synthetic heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. Its structure, featuring a quinoline core substituted with hydroxyl, methyl, and trifluoromethyl groups, makes it a valuable intermediate for the synthesis of novel therapeutic agents. This document provides detailed protocols for the preparation of stock solutions and outlines potential research applications for this compound.
Chemical Properties and Data
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1701-20-8 | [1][2] |
| Molecular Formula | C₁₁H₈F₃NO | [1] |
| Molecular Weight | 227.19 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Storage | Room temperature, dry conditions | |
| Purity | >97% | |
| Hazards | Irritant | [1] |
Preparation of Stock Solutions
The solubility of this compound in aqueous solutions is expected to be low due to its hydrophobic quinoline core.[3] Organic solvents are therefore recommended for the preparation of stock solutions. Based on the solubility of similar quinoline derivatives, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol for a 10 mM Stock Solution in DMSO:
-
Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh the compound: Carefully weigh approximately 2.27 mg of this compound powder into the tared tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Storage: Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles.
Note: The solubility of this specific compound in DMSO has not been empirically determined in the available literature. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols & Potential Applications
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its potential applications stem from the known biological activities of quinoline derivatives, which include antimicrobial, antifungal, antimalarial, and anticancer properties.
Synthesis of Novel Bioactive Agents
The hydroxyl group at the 4-position and the trifluoromethyl group at the 2-position of the quinoline ring are key functionalities for further chemical modifications. Researchers can utilize this compound as a starting material for the synthesis of novel derivatives with enhanced biological activities.
Caption: Workflow for the synthesis and screening of novel bioactive compounds.
Investigation of Antimicrobial and Antifungal Activity
Quinoline derivatives are known to possess antimicrobial properties. Stock solutions of this compound can be used in antimicrobial susceptibility testing to determine its efficacy against various bacterial and fungal strains.
Example Protocol: Broth Microdilution Assay
-
Prepare dilutions: Prepare a serial dilution of the 10 mM stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculate: Add a standardized inoculum of the microbial suspension to each well.
-
Incubate: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathway Interactions
While the specific signaling pathway interactions of this compound are not yet elucidated, many quinoline-based compounds are known to exert their effects by targeting key cellular pathways. For instance, some quinoline derivatives have been shown to inhibit DNA gyrase in bacteria or interfere with signaling pathways involved in cancer cell proliferation. Further research is required to identify the specific molecular targets of this compound.
Caption: Potential mechanism of action for this compound.
Safety Precautions
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained personnel in a suitably equipped laboratory.
References
Application Notes and Protocols for Cell-Based Assays Using 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The compound 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline belongs to this versatile family and is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features, including the trifluoromethyl group, suggest its potential as a modulator of critical cellular pathways, making it a compound of interest for drug discovery and development. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound in a cell-based assay and explore its potential mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer.[3][4]
Data Presentation
The cytotoxic activity of this compound can be determined by calculating the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth. The following table provides illustrative IC50 values of the compound against various human cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HCT116 | Colon Carcinoma | 6.5 |
| K562 | Chronic Myeloid Leukemia | 12.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, intended to demonstrate the format for presenting results from the described protocol.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[1][5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Mandatory Visualization
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-6-(trifluoromethyl)quinoline | 40716-16-3 | Benchchem [benchchem.com]
- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in both pharmaceutical formulations and biological matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined, offering options based on required sensitivity and available instrumentation.
Overview of Analytical Methodologies
The quantification of this compound, a heterocyclic compound, is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and other research applications. HPLC-UV is a robust and widely accessible technique suitable for quantifying the analyte in relatively clean sample matrices, such as pharmaceutical dosage forms.[1] For more complex biological samples like plasma, or when high sensitivity is required, LC-MS/MS is the preferred method due to its superior selectivity and lower detection limits.[2][3]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of quinoline derivatives and other small molecules. These values can be used as a benchmark when developing and validating a method for this compound.
Table 1: Typical HPLC-UV Method Validation Parameters [1][4]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Table 2: Typical LC-MS/MS Method Validation Parameters [2][3]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.99 | Demonstrates a direct proportionality between analyte concentration and instrument response over a wide range. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value, with a wider acceptance range for complex matrices. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results. |
| Limit of Detection (LOD) | pg/mL to low ng/mL range | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range | The lowest concentration that can be reliably quantified. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the analytical quantification of this compound.
References
Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a versatile building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity of target molecules.
Synthesis of this compound
The foundational step for any further synthesis is the preparation of the starting material, this compound. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 4-hydroxyquinolines.
Reaction Scheme:
Figure 1: Synthesis of the target quinoline via Conrad-Limpach reaction.
Materials:
-
p-Toluidine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a condenser, combine equimolar amounts of p-toluidine and ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the mixture gently to initiate the condensation reaction, which forms the enamine intermediate. Water is evolved during this step.
-
Once the initial reaction subsides, add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture to a high temperature (typically around 250 °C) to effect the cyclization.
-
Maintain the temperature for a specified time to ensure complete reaction.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol, acetic acid) to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | 1:1 (p-Toluidine : Ethyl 4,4,4-trifluoroacetoacetate) |
| Reaction Temperature | ~250 °C |
| Typical Yield | Moderate to good |
Derivatization of the 4-Hydroxy Group
The hydroxyl group at the 4-position is a key site for derivatization, allowing for the introduction of various functional groups through O-alkylation or conversion to a leaving group for subsequent nucleophilic substitution.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation of the 4-hydroxy group provides access to a wide range of 4-alkoxy-6-methyl-2-(trifluoromethyl)quinolines. This reaction typically proceeds via a Williamson ether synthesis mechanism.
This protocol is based on general methods for the O-alkylation of similar heterocyclic systems.
Reaction Workflow:
Figure 2: Workflow for the O-alkylation of the quinoline.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMF)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add a suitable base.
-
Stir the mixture at room temperature to facilitate the formation of the quinolate anion.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy derivative.[1]
Quantitative Data for a Representative O-Alkylation:
| Parameter | Value | Reference |
| Base | K₂CO₃ | [1] |
| Solvent | Acetone or Acetonitrile | [1] |
| Reaction Time | Varies (monitor by TLC) | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Yield | 70-98% (for similar systems) |
Conversion to 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
The hydroxyl group can be converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).
Reaction Scheme:
Figure 3: Conversion of the hydroxyl to a chloro group.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add this compound to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., chloroform, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | Reflux |
| Typical Yield | Good to excellent |
Further Synthesis from Derivatized Intermediates
The derivatized quinolines serve as versatile intermediates for the synthesis of a variety of target molecules.
Nucleophilic Substitution of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
The 4-chloro derivative readily undergoes nucleophilic aromatic substitution with various nucleophiles, such as amines and hydrazine, to introduce nitrogen-containing functionalities.
Reaction Workflow:
Figure 4: Synthesis of 4-aminoquinolines.
Materials:
-
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
-
Primary or secondary amine
-
Solvent (e.g., ethanol, DMF, or neat)
Procedure:
-
A mixture of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline and an excess of the desired amine is heated.
-
The reaction can be carried out in a suitable solvent or neat.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.[2]
Quantitative Data for a Representative Amination:
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 2-4 (Chloroquinoline : Amine) | [2] |
| Reaction Temperature | 120-130 °C | [2] |
| Reaction Time | 6 hours | [2] |
| Typical Yield | Good | [2] |
The synthesis of 4-hydrazinylquinolines is a key step towards the preparation of various heterocyclic systems.
Materials:
-
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline in ethanol is treated with an excess of hydrazine hydrate.
-
The mixture is heated at reflux for several hours.[3]
-
Upon cooling, the product often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Reagent | Hydrazine hydrate | [3] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | Reflux | [3] |
| Typical Yield | Good | [3] |
N-Alkylation of the Quinoline Ring
While O-alkylation is generally favored for 4-hydroxyquinolines, N-alkylation of the quinoline nitrogen can also be achieved, particularly after reduction of the quinoline ring to a tetrahydroquinoline.
Protocol 6: Reductive N-Alkylation
This protocol involves a one-pot tandem reduction of the quinoline and subsequent reductive amination with an aldehyde.
Logical Relationship:
Figure 5: Reductive N-alkylation pathway.
Materials:
-
This compound
-
Reducing agent (e.g., Hantzsch ester)
-
Catalyst (e.g., boronic acid)
-
Aldehyde
-
Solvent
Procedure:
-
A mixture of the quinoline, aldehyde, and Hantzsch ester is prepared in a suitable solvent.
-
The catalyst is added, and the reaction is stirred at a specified temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is worked up by standard procedures, and the product is purified by chromatography.[4]
Quantitative Data for a Representative Reductive N-Alkylation:
| Parameter | Value | Reference |
| Reducing Agent | Hantzsch ester | [4] |
| Catalyst | Arylboronic acid | [4] |
| Reaction Conditions | Mild | [4] |
| Typical Yield | Good | [4] |
These protocols provide a foundation for the derivatization of this compound, opening avenues for the synthesis of diverse and potentially bioactive molecules. Researchers are encouraged to optimize these general procedures for their specific substrates and target compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Conrad-Limpach or Gould-Jacobs type reaction.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A1: Low to no yield is a common problem, often stemming from issues in the thermal cyclization step. Here are the primary factors to investigate:
-
Insufficient Temperature: The cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1] If your heating apparatus cannot consistently maintain this temperature, the reaction will not proceed to completion.
-
Inefficient Heat Transfer: The use of a high-boiling, inert solvent is crucial for uniform heat distribution.[2] Reactions performed without a solvent or in a lower-boiling solvent often result in localized overheating, decomposition, and poor yields.[3]
-
Incomplete Initial Condensation: The first step, the formation of the enamine intermediate from p-toluidine and ethyl 4,4,4-trifluoroacetoacetate, may be incomplete. Monitor this step by TLC before proceeding to the high-temperature cyclization.
-
Reaction Time: While high temperature is necessary, prolonged heating can lead to degradation of the starting materials and product.[4] Optimization of the reaction time at the target temperature is critical.
Q2: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?
A2: Tar formation is typically a result of decomposition at high temperatures.[4]
-
Optimize Temperature and Time: Find the optimal balance where cyclization occurs efficiently without significant degradation. This may require systematically testing temperatures in the 240-260°C range and monitoring for product formation versus impurity buildup over time.
-
Use an Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Solvent Choice: Using an appropriate high-boiling solvent like Dowtherm A or mineral oil helps to maintain a manageable reaction mixture and prevent charring.[1][2]
Q3: I am observing an unexpected isomer in my final product. What is happening?
A3: The formation of the 2-hydroxyquinoline isomer (a Knorr product) is a known side reaction in the Conrad-Limpach synthesis.[3]
-
Control Condensation Temperature: The formation of the desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures for the initial condensation step (e.g., room temperature to 100°C).[3] If this initial reaction is run at higher temperatures (e.g., above 140°C), the reaction can favor the thermodynamic product, which leads to the 2-hydroxyquinoline isomer.[3]
Q4: How can I effectively purify the crude product?
A4: Purification can be challenging due to the product's physical properties and potential impurities.
-
Initial Workup: After cooling the reaction, the product often precipitates from the high-boiling solvent. Diluting the mixture with a non-polar solvent like hexanes or petroleum ether can enhance precipitation. The solid can then be collected by filtration.[4]
-
Recrystallization: This is a good method for removing minor impurities. Suitable solvents include ethanol, acetic acid, or mixtures like DMF/water.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[5]
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the yield of this compound. The data is illustrative and serves as a guideline for optimization experiments.
Table 1: Effect of Cyclization Temperature and Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | None | 250 | 30 | < 20% | Significant charring and tar formation. |
| 2 | Mineral Oil | 230 | 60 | 45% | Incomplete reaction, starting material present. |
| 3 | Mineral Oil | 250 | 30 | 75% | Good conversion, manageable reaction. |
| 4 | Mineral Oil | 270 | 30 | 60% | Increased byproduct formation noted on TLC. |
| 5 | Dowtherm A | 250 | 30 | 80% | Clean reaction, product precipitates on cooling.[2] |
| 6 | 1,2,4-Trichlorobenzene | 215 | 60 | 55% | Lower yield due to insufficient temperature.[6] |
Table 2: Effect of Catalyst on Initial Condensation Step
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Intermediate Yield (%) |
| 1 | None | 100 | 4 | 70% |
| 2 | p-TsOH (2%) | 100 | 2 | 95% |
| 3 | Acetic Acid (5%) | 100 | 3 | 90% |
| 4 | H₂SO₄ (catalytic) | 80 | 2 | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a modified Conrad-Limpach synthesis.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-toluidine (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aniline).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the p-toluidine is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Place the crude enamine intermediate into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Add a high-boiling solvent such as Dowtherm A or mineral oil (approx. 10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to 250°C under a nitrogen atmosphere.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible (quenching a small aliquot and dissolving in a suitable solvent).
-
After the reaction is complete, allow the mixture to cool to below 100°C.
Step 3: Work-up and Purification
-
While the mixture is still warm, add petroleum ether or hexanes (approx. 2-3 times the volume of the high-boiling solvent) to precipitate the product.
-
Continue cooling to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold hexanes to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient).
Visual Diagrams
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous buffers?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a hydrophobic aromatic system.[1][2] The presence of a trifluoromethyl group further increases its lipophilicity, leading to poor interactions with polar water molecules.[3] Strong intermolecular forces within the crystal lattice of the solid compound also contribute to its low solubility by making it difficult for water molecules to solvate individual molecules.[1]
Q2: What are the initial recommended steps to dissolve this compound?
A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is a widely used and recommended co-solvent due to its ability to dissolve a broad range of compounds.[3][4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the rapid change in solvent polarity upon dilution causes the compound to precipitate.[3][5] Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final buffer. Try preparing serial dilutions to identify a concentration that remains soluble.[3]
-
Optimize the Dilution Method: Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to promote rapid mixing. A stepwise dilution, first into a mixture of the organic solvent and buffer, can also be effective.[5]
-
Increase the Co-solvent Concentration: A slightly higher final concentration of the organic co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) may be necessary to maintain solubility. Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any potential effects on the assay.[3][4]
Q4: How does pH affect the solubility of this compound?
A4: Quinoline derivatives are typically weak bases.[1][6][7] Therefore, adjusting the pH of the aqueous buffer can significantly impact solubility. Decreasing the pH of the solution will lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[1][2] It is recommended to determine the pKa of your compound and adjust the pH of the buffer to be at least 2 units below the pKa to enhance solubility.[2]
Q5: Can I use co-solvents other than DMSO?
A5: Yes, other water-miscible organic solvents can be used. Common alternatives include ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[2][8] The choice of co-solvent may depend on the specific experimental requirements and cell tolerances. It is advisable to test a panel of co-solvents to find the one that provides the best solubility with the lowest toxicity for your system.
Q6: What are cyclodextrins and how can they improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex.[9] This complex has increased apparent water solubility because the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[1][3]
Q7: Are there other advanced techniques to enhance solubility?
A7: Yes, several other techniques can be employed, including:
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility.[1]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[1]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds in their core, increasing their solubility in aqueous solutions.[3][10] Common surfactants include Tween 80 and sodium lauryl sulfate.[10]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of Organic Stock
This is a frequent challenge encountered when working with hydrophobic compounds. The following workflow can help troubleshoot this issue.
Issue 2: Inconsistent Results in Solubility Assays
Variability in solubility measurements can arise from several factors.
-
Possible Cause: Incomplete equilibration.
-
Solution: Ensure the suspension is agitated for a sufficient time (typically 24-48 hours) at a constant temperature to reach thermodynamic equilibrium.[2]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Maintain a constant temperature during the entire experiment, as solubility is temperature-dependent.[5]
-
-
Possible Cause: Inaccurate quantification.
-
Solution: Use a validated analytical method such as HPLC or LC-MS/MS for accurate concentration determination. Ensure the standard curve is linear and covers the expected concentration range.[5]
-
-
Possible Cause: Common ion effect.
-
Solution: If a salt form of the compound is used, the presence of a common ion in the buffer can suppress solubility. Consider using a buffer with a different counter-ion.[1]
-
Data Presentation
The following tables provide hypothetical yet realistic quantitative data to illustrate the effects of different solubility enhancement strategies on this compound.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| Buffer pH | Solubility (µg/mL) | Fold Increase (Approx.) |
| 7.4 | 0.5 | 1 |
| 6.0 | 5.2 | 10 |
| 5.0 | 55.8 | 112 |
| 4.0 | >500 | >1000 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in Phosphate Buffered Saline (PBS, pH 7.4) at 25°C
| Co-solvent (5% v/v) | Solubility (µg/mL) | Fold Increase (Approx.) |
| None (Control) | 0.5 | 1 |
| Ethanol | 12.3 | 25 |
| Propylene Glycol | 28.9 | 58 |
| PEG 400 | 45.1 | 90 |
| DMSO | 78.6 | 157 |
Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the Aqueous Solubility of this compound in Water at 25°C
| HP-β-CD Concentration (% w/v) | Solubility (µg/mL) | Fold Increase (Approx.) |
| 0 (Control) | 0.4 | 1 |
| 1 | 15.7 | 39 |
| 2.5 | 42.1 | 105 |
| 5 | 98.5 | 246 |
| 10 | 215.3 | 538 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the solution by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering through a 0.22 µm syringe filter.[3] Ensure the filter material does not bind to the compound.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a method to evaluate the effect of cyclodextrins on compound solubility.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in the desired aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5%, and 10% w/v).[3] A control solution with buffer only should also be prepared.
-
Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution and the control.
-
Equilibrate: Seal the containers and shake them at a constant temperature for 24-48 hours.
-
Separate Undissolved Compound: Centrifuge or filter the suspensions to remove any undissolved solid, as described in Protocol 1.
-
Quantify: Determine the concentration of the compound in the clear supernatant for each sample.
-
Analyze: Plot the solubility of the compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. senpharma.vn [senpharma.vn]
Troubleshooting guide for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline synthesis reactions
Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific chemical synthesis.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the Conrad-Limpach synthesis of 4-hydroxyquinolines are a common issue that can stem from several factors. The primary reasons include incomplete reaction, unfavorable reaction equilibrium, and degradation of starting materials or products at high temperatures.
Potential Causes and Solutions:
-
Incomplete Initial Condensation: The initial reaction between 4-methylaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the enamine intermediate may not have gone to completion.
-
Solution: Monitor the progress of this initial step by Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time or adding a mild acidic catalyst to facilitate the condensation.
-
-
Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate requires high temperatures, typically around 250°C, to overcome the energy barrier of this electrocyclic ring-closing step.[1][2]
-
Solution: Ensure your heating apparatus can achieve and maintain a stable temperature of at least 250°C. The use of a high-boiling point solvent is crucial for effective heat transfer and to reach the required temperature.[2]
-
-
Inefficient Heat Transfer: A reaction mixture that becomes too viscous or solidifies can lead to poor heat distribution.
-
Solution: Employ an inert, high-boiling point solvent to maintain a stirrable reaction mixture. This ensures even heating and can significantly improve yields compared to solvent-free reactions.[2]
-
-
Decomposition at High Temperatures: While high temperatures are necessary for cyclization, prolonged heating can lead to the decomposition of reactants and the desired product.
-
Solution: Optimize the reaction time at the target temperature. Once the reaction is complete (as monitored by TLC), cool the mixture promptly to prevent degradation.
-
Question 2: My reaction has produced a significant amount of the isomeric 2-Hydroxy-4-(trifluoromethyl)-6-methylquinoline (Knorr product). How can I prevent this side reaction?
Answer:
The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a classic side reaction in the Conrad-Limpach synthesis.[3] This occurs when the aniline derivative attacks the ester carbonyl group of the β-ketoester instead of the ketone carbonyl.
Potential Causes and Solutions:
-
High Initial Reaction Temperature: The formation of the Knorr product is thermodynamically favored and occurs at higher temperatures during the initial condensation step (typically around 140°C or higher).[2] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[2]
-
Solution: Control the temperature of the initial reaction between 4-methylaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate. Running this step at a lower temperature (e.g., room temperature to gentle warming) will favor the formation of the β-aminoacrylate intermediate that leads to the desired this compound.
-
-
Reaction Conditions Favoring Thermodynamic Product: Certain catalysts or prolonged reaction times at elevated temperatures during the initial condensation can favor the formation of the more stable Knorr product.
-
Solution: Use a mild acid catalyst for the initial condensation and monitor the reaction closely to avoid unnecessarily long reaction times. The primary focus should be on isolating the kinetically favored enamine intermediate before proceeding to the high-temperature cyclization.
-
Question 3: The reaction mixture has turned into a thick, unmanageable tar. What can I do to avoid this?
Answer:
Tar formation is a frequent problem in quinoline synthesis, often resulting from polymerization of starting materials or intermediates, or from decomposition at high temperatures.
Potential Causes and Solutions:
-
High Reactant Concentration: Concentrated reaction mixtures are more prone to polymerization and intermolecular side reactions.
-
Solution: Use an appropriate amount of an inert, high-boiling point solvent to keep the reactants and intermediates in solution and minimize side reactions.
-
-
Excessive Heating: Overheating or prolonged heating can cause decomposition and polymerization.
-
Solution: Carefully control the reaction temperature and time. Use a reliable heating mantle with a temperature controller to avoid temperature spikes.
-
Question 4: I am having difficulty purifying the final product. What are the recommended procedures?
Answer:
Purification of this compound can be challenging due to the potential for co-precipitation with byproducts and residual high-boiling point solvent.
Recommended Purification Protocol:
-
Initial Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the high-boiling point solvent. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a non-polar solvent, such as hexanes or toluene, to remove the residual high-boiling solvent.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography can be an effective purification method. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v).[4]
-
Recrystallization: For further purification, recrystallization is recommended.
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of similar trifluoromethylated quinoline derivatives.[5] Other potential solvent systems for recrystallization of quinolines include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[6] The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the reaction conditions. A reported synthesis of the closely related 4-Hydroxy-2-(trifluoromethyl)quinoline using p-toluenesulfonic acid in toluene at 140°C yielded 51.82%.[4] By optimizing conditions, particularly the choice of a high-boiling point solvent for the cyclization step, it is possible to achieve higher yields. For instance, studies on similar Conrad-Limpach syntheses have shown that using solvents with boiling points around 250°C can increase yields to over 65%.[1]
Q2: What is the role of the trifluoromethyl group in this synthesis?
A2: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group makes the ketone carbonyl of ethyl 4,4,4-trifluoro-3-oxobutanoate more electrophilic. This can facilitate the initial nucleophilic attack by the aniline. However, the electron-withdrawing effect on the resulting enamine intermediate might make the subsequent electrophilic aromatic substitution (cyclization) step more challenging, necessitating high temperatures.
Q3: Can I use a different catalyst for this reaction?
A3: While the Conrad-Limpach reaction can proceed without a catalyst, particularly at high temperatures, an acid catalyst is often used to promote the initial condensation and the keto-enol tautomerizations.[2] P-toluenesulfonic acid is a common choice.[4] Other acids like sulfuric acid or hydrochloric acid can also be used, but their concentration should be carefully controlled to avoid unwanted side reactions.
Q4: Is the product, this compound, a solid or a liquid at room temperature?
A4: this compound is a solid at room temperature. Its reported melting point is 252-253°C.
Data Presentation
The choice of solvent for the high-temperature cyclization step is critical for maximizing the yield of 4-hydroxyquinolines. The following table, adapted from a study on the Conrad-Limpach synthesis of a 4-hydroxy-2-methyl-6-nitroquinoline, illustrates the general trend of increasing yield with higher boiling point solvents. While the specific yields will differ for this compound, the trend provides a valuable guide for solvent selection.
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative [1][7]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 41 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl Benzoate | 230 | 65 |
| Isobutyl Benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is adapted from the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[4]
Materials:
-
4-methylaniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine 4-methylaniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C).
-
Monitor the reaction by TLC until the starting materials are consumed.
Step 2: High-Temperature Cyclization
-
To the flask containing the enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A, approximately 10 mL per gram of starting aniline).
-
Heat the mixture to approximately 250°C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Quinoline Synthesis
Welcome to the technical support center for the optimization of quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during the synthesis of quinolines.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common initial checks?
A1: Low yields are a frequent issue in quinoline synthesis and can often be attributed to several general factors:
-
Purity of Starting Materials: Ensure the purity of your aniline, aldehydes, ketones, and glycerol. Impurities can lead to undesirable side reactions or inhibit the catalyst.
-
Catalyst Activity: Verify that the catalyst you are using is active and has been stored correctly. Some catalysts are sensitive to air and moisture.
-
Anhydrous Conditions: Many quinoline synthesis reactions are sensitive to water, which can quench catalysts or participate in side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.
-
Reaction Atmosphere: Some reactions may be sensitive to oxygen. In such cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps. Review your workup procedure to ensure it is optimized for your specific quinoline derivative.
Q2: I am observing significant tar formation in my reaction mixture. What causes this and how can I minimize it?
A2: Tar formation is a common problem, particularly in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[1] This is often due to the polymerization of reactants and intermediates. To minimize tarring:
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can lead to decomposition and polymerization.[1][2]
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction and reduce charring.[1]
-
Slow Addition of Reagents: A slow, controlled addition of reagents can help to manage the reaction exotherm and minimize localized high concentrations of reactive species that can lead to polymerization.
-
Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a two-phase system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[3]
Method-Specific Troubleshooting
Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I make it safer and more manageable?
A3: The Skraup synthesis is notoriously exothermic.[1] To control the reaction, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be used.
-
Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[1]
-
Ensure Efficient Stirring: Good agitation helps to prevent the formation of localized hotspots.
Q4: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4] To address this:
-
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield.[4]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[4]
Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1] The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[1] To improve selectivity:
-
Modify the β-Diketone: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of a single regioisomer.[1]
-
Aniline Substituents: The electronic nature of the substituents on the aniline can also direct the cyclization.
Q6: My Friedländer synthesis is giving a low yield. What are the first things I should check?
A6: For low yields in a Friedländer synthesis, consider the following:
-
Catalyst Choice: The effectiveness of the catalyst (both Brønsted and Lewis acids) is highly substrate-dependent.[5] It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrates.[5]
-
Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions if you are using a moisture-sensitive catalyst. The reaction temperature and time are also critical parameters to optimize.[5]
-
Side Reactions: Under basic conditions, a common side reaction is the aldol condensation of the ketone starting material with itself. Using an imine analog of the o-aniline can be an effective strategy to circumvent this.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data to aid in the optimization of your quinoline synthesis reactions.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ (5 mol%) | 80 °C, 1 hour | Not Specified |
| 2-Amino-5-chlorobenzaldehyde | Various carbonyls | ZnO/CNT | Solvent-free | 24-99 |
| 2-Aminoaryl ketones | 1,3-Dicarbonyls | Fe₃O₄-IL-HSO₄ | 90 °C, Solvent-free | Not Specified |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.[6]
Table 2: Skraup Synthesis of Quinoline from Aniline
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
This reaction is known for its high yield when properly controlled.[2][7]
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a representative method for the synthesis of quinoline, adapted from Organic Syntheses.[2]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add nitrobenzene to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[2]
-
Perform a steam distillation to isolate the crude quinoline.[2]
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[2]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is adapted to minimize tar formation.[4]
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[4]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Combes Synthesis of a Substituted Quinoline
This is a general protocol for the Combes synthesis.
Materials:
-
Aniline derivative
-
β-Diketone
-
Concentrated Sulfuric Acid
Procedure:
-
Mix the aniline and the β-diketone in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring.
-
Gently heat the reaction mixture for a short period.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
Protocol 4: Friedländer Synthesis of a Substituted Quinoline
This protocol uses a Lewis acid catalyst.[5]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.
-
Add In(OTf)₃ (5 mol%) to the mixture.[5]
-
Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[5]
-
The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
The following diagrams illustrate common workflows and logical relationships in quinoline synthesis troubleshooting.
Caption: General troubleshooting workflow for low yields in quinoline synthesis.
Caption: Experimental workflow for the moderated Skraup synthesis.
Caption: Troubleshooting logic for the Doebner-von Miller synthesis.
References
Technical Support Center: Purification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in my crude product?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. In syntheses of similar quinoline derivatives, potential side products include bisquinoline derivatives.[1] Depending on the synthetic route, unreacted anilines or ethyl trifluoroacetoacetate could also be present.
Q3: My crude product is a dark, tarry substance. How should I proceed with purification?
A3: Tar formation can occur in quinoline synthesis. A preliminary purification step may be necessary before proceeding to column chromatography or recrystallization. This could involve washing the crude material with a non-polar solvent like hexanes to remove some of the tarry residue.
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed by several methods. Melting point determination is a straightforward technique; the reported melting point for this compound is 252-253 °C. A sharp melting point range close to the literature value indicates high purity. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the purity of the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Column Chromatography Troubleshooting
Issue 1: The compound is not moving from the baseline on the TLC plate, even with a polar eluent.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it may be strongly adsorbing to the silica gel.
-
Solution: Try a more polar solvent system. For instance, you can increase the proportion of ethyl acetate or add a small amount of methanol to the eluent. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help to reduce tailing and improve elution.
Issue 2: The separation between my desired product and an impurity is poor.
-
Possible Cause: The polarity of the eluent may not be optimal for separating the compounds.
-
Solution: Fine-tune the solvent system. Small, incremental changes in the eluent composition can significantly impact separation. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.
Recrystallization Troubleshooting
Issue 1: No crystals form upon cooling.
-
Possible Causes:
-
The solution is not supersaturated.
-
The compound is too soluble in the chosen solvent.
-
The presence of impurities is inhibiting crystallization.
-
-
Solutions:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Change solvent: If the compound is too soluble, select a solvent in which it is less soluble at room temperature.
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Causes:
-
The solution is cooling too quickly.
-
The melting point of the solid is lower than the boiling point of the solvent.
-
The presence of impurities.
-
-
Solutions:
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent selection: Choose a lower-boiling point solvent.
-
Purity: If impurities are the issue, a preliminary purification by column chromatography may be necessary before recrystallization.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from a procedure for the purification of the similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. An 80:20 mixture of petroleum ether:ethyl acetate is a good initial system to test.[2] The ideal solvent system will give your desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary (Hypothetical):
| Parameter | Before Purification | After Column Chromatography |
| Appearance | Brownish solid | White to off-white solid |
| Purity (by HPLC) | ~85% | >98% |
| Recovery Yield | N/A | 70-85% |
| Melting Point | 245-250 °C | 252-253 °C |
Protocol 2: Purification by Recrystallization
For other trifluoromethylated quinoline derivatives, recrystallization from ethanol has been shown to be effective. Methanol is also a common solvent for recrystallizing hydroxyquinolines.[3]
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to determine if the compound is soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry completely.
Quantitative Data Summary (Hypothetical):
| Parameter | Before Purification | After Recrystallization |
| Appearance | Brownish solid | Crystalline white solid |
| Purity (by HPLC) | ~85% | >99% |
| Recovery Yield | N/A | 60-80% |
| Melting Point | 245-250 °C | 252-253 °C |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Navigating the Synthesis of Trifluoromethylated Quinolines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into the quinoline scaffold is a widely employed strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and biological activity. However, the synthesis of these valuable compounds is not without its challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, particularly the formation of byproducts, encountered during the synthesis of trifluoromethylated quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of trifluoromethylated quinolines?
The most frequently encountered byproducts are regioisomers (in syntheses like the Combes and Friedländer) and tar-like polymeric materials (especially in the Doebner-von Miller synthesis). The formation of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
Q2: How does the trifluoromethyl group influence the outcome of the reaction?
The strongly electron-withdrawing nature of the CF₃ group significantly impacts the reactivity of the starting materials and intermediates. It can affect the regioselectivity of the cyclization step, leading to the formation of different isomers. For instance, in the Combes synthesis, the electronic properties of substituents on the aniline ring, in combination with the CF₃ group on the β-diketone, direct the cyclization to form either the 2-CF₃ or 4-CF₃ quinoline isomer.
Q3: What general strategies can be employed to minimize byproduct formation?
Careful control of reaction parameters is crucial. Key strategies include:
-
Temperature control: Many quinoline syntheses are exothermic. Maintaining the lowest effective temperature can help minimize side reactions like polymerization.[1]
-
Slow addition of reagents: Gradual addition of reactive species, such as the α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis, can maintain a low concentration and suppress polymerization.[1]
-
Catalyst selection: The choice of acid or base catalyst can significantly influence the reaction pathway and selectivity.
-
Solvent selection: In some cases, using a biphasic solvent system can help to sequester a reactive intermediate and prevent its self-condensation.[1]
Troubleshooting Guides for Specific Syntheses
Combes Synthesis: Controlling Regioselectivity
The Combes synthesis, involving the reaction of an aniline with a trifluoromethyl-β-diketone, often yields a mixture of 2-CF₃ and 4-CF₃ quinoline regioisomers. The regiochemical outcome is a delicate balance of steric and electronic effects.
Issue: Formation of an Undesired Regioisomer
-
Observation: The major product is the undesired 2-CF₃ or 4-CF₃ quinoline isomer.
-
Cause: The electronic nature of the substituents on the aniline ring plays a pivotal role in directing the cyclization.
-
Solution:
Quantitative Data on Regioisomer Formation:
| Aniline Substituent | Major Product | Approximate Ratio (2-CF₃ : 4-CF₃) |
| Methoxy (electron-donating) | 2-CF₃-quinoline | High selectivity for 2-CF₃ |
| Chloro (electron-withdrawing) | 4-CF₃-quinoline | High selectivity for 4-CF₃ |
| Fluoro (electron-withdrawing) | 4-CF₃-quinoline | High selectivity for 4-CF₃ |
Note: The exact ratios can vary depending on the specific reaction conditions.
Experimental Protocol: Selective Synthesis of 2-(Trifluoromethyl)-4-methyl-6-methoxyquinoline
-
Reaction Setup: In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) in a mixture of polyphosphoric acid (PPA) and ethanol.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-CF₃ regioisomer.
Doebner-von Miller Synthesis: Minimizing Tar Formation
The Doebner-von Miller synthesis, which utilizes an aniline and an α,β-unsaturated carbonyl compound, is notorious for producing significant amounts of tar, making product isolation difficult and reducing yields.
Issue: Excessive Tar Formation
-
Observation: The reaction mixture becomes a thick, dark, and viscous tar.
-
Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]
-
Solutions:
-
Slow Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[1]
-
Biphasic Solvent System: Use a two-phase system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.
-
Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can promote tarring. Experiment with different acids (e.g., HCl, H₂SO₄) and their concentrations.[1]
-
Experimental Protocol: Minimizing Tar in the Synthesis of 2-Methyl-4-(trifluoromethyl)quinoline
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine the substituted aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Slow Addition: In the dropping funnel, dissolve 4,4,4-trifluorocrotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Work-up: Cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.[1]
Friedländer Synthesis: Addressing Aldol Condensation and Regioselectivity
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Key challenges include self-condensation of the ketone starting material and lack of regioselectivity with unsymmetrical ketones.
Issue: Aldol Condensation of Ketone
-
Observation: Formation of byproducts resulting from the self-condensation of the ketone starting material, especially under basic conditions.
-
Cause: The enolizable ketone can react with itself instead of the 2-aminoaryl carbonyl compound.
-
Solution: To avoid this side reaction, consider using an imine analog of the o-aniline starting material.[3]
Issue: Poor Regioselectivity with Unsymmetrical Ketones
-
Observation: Formation of a mixture of quinoline regioisomers.
-
Cause: Lack of control over the initial condensation step.
-
Solution: The choice of catalyst is critical. While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer.
Visualization of Reaction Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and logical workflows.
Caption: Regioselectivity in the Combes synthesis of trifluoromethylated quinolines.
Caption: Troubleshooting workflow for tar formation in the Doebner-von Miller synthesis.
Caption: Competing reaction pathways in the Friedländer synthesis.
This technical support guide provides a starting point for addressing common challenges in the synthesis of trifluoromethylated quinolines. For novel substrates or reaction conditions, a systematic optimization of parameters is always recommended to achieve the desired product with high yield and purity.
References
Stability testing of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress). | The compound is highly stable under the applied conditions.[1] | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).- For acid/base stress, consider refluxing with higher concentrations of acid or base (e.g., 0.1N HCl or 0.1N NaOH at 60°C for 30 minutes).[2]- Ensure proper experimental setup (e.g., for photostability, ensure the light source is of appropriate wavelength and intensity). |
| Inconsistent or irreproducible degradation profiles between experiments. | - Variation in experimental parameters (e.g., temperature, pH, concentration of reagents).- Inconsistent solvent composition. The degradation rate can be influenced by the solvent system.[1] | - Tightly control all experimental parameters.- Use calibrated equipment (e.g., pH meter, oven).- Prepare fresh solutions for each experiment.- Maintain a consistent solvent composition throughout the study. |
| Formation of unexpected or multiple degradation products. | - Complex degradation pathways.- Presence of reactive species or impurities in the reaction mixture.[1] | - Use high-purity solvents and reagents.- Employ hyphenated analytical techniques like LC-MS/MS to identify and characterize the unexpected products.[2]- Consider the possibility of secondary degradation reactions. |
| Poor peak shape or resolution in HPLC analysis of stressed samples. | - Co-elution of the parent compound with degradation products.- Inappropriate HPLC method parameters (e.g., mobile phase, column, gradient). | - Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, gradient profile, or trying a different column chemistry.- A stability-indicating analytical method should be developed and validated.[3] |
| Mass balance issues (sum of the assay of the parent compound and the peak areas of all degradation products is not close to 100%). | - Formation of non-chromophoric or volatile degradation products.- Incomplete extraction of all components from the sample matrix. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.- Optimize the sample extraction procedure to ensure complete recovery of all analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a quinoline derivative like this compound?
A1: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[3][4] Typical conditions include:
-
Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperatures (e.g., 60-80°C).[2][3]
-
Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[2][3]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation: Dry heat at 40-80°C.[3]
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q2: Why is it important to develop a stability-indicating analytical method?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2] This is crucial for ensuring that the analytical method can reliably track the stability of the drug substance over time.[4]
Q3: What are the likely degradation pathways for this compound?
A3: While specific data for this compound is limited, quinoline derivatives can undergo several degradation pathways. Hydroxylation of the quinoline ring is a common metabolic and degradation route.[5][6] For instance, degradation can be initiated by hydroxylation at the 2-position to form a 2-oxo-1,2-dihydroquinoline derivative.[5] The trifluoromethyl group is generally stable, but the quinoline ring system can be susceptible to oxidative and hydrolytic degradation.
Q4: What analytical techniques are most suitable for analyzing the stability of this compound?
A4: The most common and powerful technique is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with a mass spectrometer (LC-MS).[2][3] This combination allows for the separation, quantification, and identification of the parent compound and its degradation products.[2]
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Illustrative HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) | Mass Balance (%) |
| 0.1 N HCl (60°C, 24h) | 15.2 | 2 | 12.5 | 99.5 |
| 0.1 N NaOH (60°C, 24h) | 8.7 | 1 | 18.2 | 100.1 |
| 30% H₂O₂ (RT, 24h) | 25.8 | 3 | 9.8 | 99.2 |
| Thermal (80°C, 48h) | 5.1 | 1 | 21.0 | 99.8 |
| Photolytic (ICH Q1B) | 11.3 | 2 | 15.4 | 99.6 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid degradation of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline during storage
Welcome to the technical support center for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during storage and to offer troubleshooting advice for stability-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: Based on the general stability of quinoline derivatives, the primary factors that can lead to the degradation of this compound are exposure to light, heat, moisture, and atmospheric oxygen. The trifluoromethyl group generally enhances molecular stability; however, the hydroxyquinoline core is susceptible to oxidative and photolytic degradation.[1][2][3]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C).[4]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the compound, such as a change in color (e.g., yellowing or browning), clumping of the powder (indicating moisture absorption), or the appearance of an unusual odor.[4] For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the presence of impurity peaks and a decrease in the main peak area.[5][6]
Q4: What type of packaging is recommended for storing this compound?
A4: To protect against photodegradation, it is crucial to use light-resistant packaging.[7][8] Amber glass vials or containers made of opaque materials are highly recommended.[8] For highly sensitive applications, packaging in an amber vial that is then placed in a sealed, opaque pouch with a desiccant can provide optimal protection against light and moisture.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the degradation of this compound.
Issue: I observe a significant decrease in the purity of my compound over time, as determined by HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity.
Issue: I have observed the formation of new, unknown peaks in my HPLC chromatogram after storing a solution of the compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Solvent-Induced Degradation | The solvent used may be reacting with the compound. Investigate the compatibility of the solvent with the compound. Consider using a less reactive, high-purity solvent. Ensure the solvent is dry and de-gassed. |
| pH Effects | If the solvent is not buffered, the pH may be contributing to degradation. Determine the optimal pH for stability and consider using a buffered solution for storage. |
| Oxidation in Solution | Dissolved oxygen in the solvent can lead to oxidative degradation. Purge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere. |
| Photodegradation in Solution | Solutions can be more susceptible to photodegradation. Always store solutions in amber vials or wrap the container in aluminum foil to protect from light. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9] The following is a general protocol that can be adapted for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 70°C for 48 hours.[10]
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12] A control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions. Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer.[13]
-
Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.[14][15]
-
Data Presentation:
| Stress Condition | Temperature | Duration | Reagent | Potential Degradation |
| Acid Hydrolysis | 60°C | 24 hours | 0.1 M / 1 M HCl | Moderate |
| Base Hydrolysis | RT / 60°C | 24 hours | 0.1 M / 1 M NaOH | Significant |
| Oxidation | RT | 24 hours | 3% H₂O₂ | Significant |
| Thermal (Solid) | 70°C | 48 hours | N/A | Low to Moderate |
| Photolytic (Solid) | Ambient | As per ICH Q1B | N/A | Significant |
Potential Degradation Pathway
Based on known degradation pathways of quinoline and its derivatives, a potential degradation pathway for this compound can be proposed. The primary degradation is expected to be oxidation of the quinoline ring system.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the interpretation of complex NMR spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analyzing the spectral data of this compound and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the aromatic protons in this compound?
The aromatic protons of the quinoline ring system are expected to appear in the region of δ 7.0-8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups. Protons on the same ring as the trifluoromethyl group will likely be shifted downfield (to a higher ppm value), while protons on the ring with the methyl and hydroxyl groups will be shifted upfield.
Q2: How does the trifluoromethyl group affect the 1H and 13C NMR spectra?
The highly electronegative fluorine atoms in the trifluoromethyl (CF3) group cause significant deshielding of nearby nuclei. This results in:
-
1H NMR: Protons on the carbon adjacent to the CF3 group or in close spatial proximity will experience a downfield shift.
-
13C NMR: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms (1JCF). The carbon atom attached to the CF3 group will also show a quartet splitting (2JCF), though with a smaller coupling constant. Other nearby carbons may also exhibit coupling to the fluorine atoms (nJCF).
Q3: Why do I see a quartet in the 13C NMR spectrum for the trifluoromethyl carbon?
The carbon atom of the trifluoromethyl group is coupled to three equivalent fluorine-19 nuclei. According to the n+1 rule, where n is the number of coupled nuclei, the signal for the CF3 carbon is split into a quartet (3+1 = 4). The intensity ratio of the peaks in the quartet is approximately 1:3:3:1.
Q4: I am not observing the hydroxyl proton in my 1H NMR spectrum. What could be the reason?
The hydroxyl proton is often broad and may exchange with residual water or deuterated solvent, leading to its disappearance from the spectrum. To confirm its presence, you can perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, a drop of deuterium oxide (D2O) is added to the NMR tube, and the spectrum is re-acquired. If the peak corresponding to the hydroxyl proton disappears or significantly diminishes in intensity, it confirms its identity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acquisition and interpretation of NMR spectra for this compound.
Issue 1: Poor resolution and broad peaks in the 1H NMR spectrum.
-
Possible Cause 1: Sample Concentration. A high sample concentration can lead to increased viscosity and molecular aggregation, resulting in broader peaks.
-
Solution: Prepare a more dilute sample. The optimal concentration should be determined empirically, but starting with 5-10 mg in 0.6-0.7 mL of solvent is a good practice.
-
-
Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.
-
Solution: Use high-purity solvents and glassware. If contamination is suspected, adding a small amount of a chelating agent like EDTA can help.
-
-
Possible Cause 3: Unoptimized Shimming. An inhomogeneous magnetic field will lead to poor peak shape and resolution.
-
Solution: Carefully shim the magnetic field before each experiment to optimize its homogeneity.
-
Issue 2: Difficulty in assigning aromatic proton signals due to overlapping multiplets.
-
Possible Cause: Complex Spin Systems. The protons on the quinoline ring form a complex, coupled spin system, which can lead to overlapping signals that are difficult to interpret.
-
Solution 1: Use a Higher Field Spectrometer. A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
-
Solution 2: 2D NMR Spectroscopy. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will reveal which protons are coupled to each other, while an HSQC spectrum will correlate each proton to its directly attached carbon, aiding in unambiguous assignment.
-
Issue 3: Inaccurate integration of the methyl proton signal.
-
Possible Cause: Saturation. If the relaxation delay (d1) is too short, the methyl protons may not fully relax between pulses, leading to a decrease in signal intensity and inaccurate integration.
-
Solution: Increase the relaxation delay to at least 5 times the T1 relaxation time of the methyl protons. A typical value for small molecules is 1-2 seconds, but for accurate integration, a longer delay of 5-10 seconds may be necessary.
-
Predicted NMR Data
In the absence of experimentally acquired spectra, the following tables provide predicted 1H and 13C NMR chemical shifts and coupling constants for this compound. These values were generated using computational prediction software and should be used as a guide for spectral interpretation.
Table 1: Predicted 1H NMR Data (in DMSO-d6, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.45 | s | - |
| H-5 | 7.90 | d | 8.5 |
| H-7 | 7.45 | dd | 8.5, 2.0 |
| H-8 | 7.70 | d | 2.0 |
| 6-CH3 | 2.40 | s | - |
| 4-OH | 12.10 | br s | - |
Table 2: Predicted 13C NMR Data (in DMSO-d6, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |
| C-2 | 145.0 | q | ~35 |
| C-3 | 109.0 | - | - |
| C-4 | 175.0 | - | - |
| C-4a | 122.0 | - | - |
| C-5 | 125.0 | - | - |
| C-6 | 135.0 | - | - |
| C-7 | 120.0 | - | - |
| C-8 | 130.0 | - | - |
| C-8a | 148.0 | - | - |
| 6-CH3 | 21.0 | - | - |
| 2-CF3 | 121.0 | q | ~275 |
Experimental Protocols
Standard 1H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrument Setup:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set the appropriate spectral width (e.g., 0-14 ppm).
-
Use a standard 90° pulse.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay to 5 seconds for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks.
-
13C NMR Acquisition (Proton Decoupled):
-
Sample Preparation: Use the same sample as for the 1H NMR experiment. A more concentrated sample may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
Visualizations
Caption: Workflow for NMR spectral interpretation.
Caption: Troubleshooting logic for common NMR issues.
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, particularly for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis. This two-step process involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1] For the synthesis of this compound, the specific starting materials are 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoroacetoacetate.
Q2: What are the critical parameters to control during the scale-up of the Conrad-Limpach synthesis?
A2: When scaling up the Conrad-Limpach synthesis, the most critical parameters to control are:
-
Temperature: The thermal cyclization step requires high temperatures, typically around 250 °C.[1] Precise temperature control is crucial to ensure complete reaction and minimize degradation.
-
Solvent Selection: The choice of a high-boiling, inert solvent is essential for achieving high yields in the cyclization step.[2][3]
-
Purity of Starting Materials: The purity of the 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate will directly impact the purity of the final product and the side reaction profile.
-
Efficient Mixing: Adequate agitation is necessary to ensure uniform heat distribution and prevent localized overheating, especially in large-scale reactors.
Q3: Are there greener or more environmentally friendly alternatives to traditional high-boiling solvents like Dowtherm A or mineral oil?
A3: Yes, research has identified several less hazardous and more user-friendly high-boiling solvents for the Conrad-Limpach cyclization. Some alternatives that can provide good yields include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[2] These solvents can be less expensive and have more favorable safety profiles compared to traditionally used options.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the initial condensation and the final cyclization can be effectively monitored by Thin-Layer Chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the intermediate and final product.
Q5: What are the common impurities encountered in this synthesis?
A5: Common impurities can include unreacted starting materials, the intermediate β-aminoacrylate, and byproducts from side reactions. At lower cyclization temperatures, the formation of a pyridinedione derivative has been observed as a potential byproduct.[4]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Formation in Condensation Step | Insufficient removal of water. | Use a Dean-Stark apparatus to effectively remove water formed during the reaction. |
| Inactive catalyst or no catalyst used. | Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to catalyze the condensation.[1] | |
| Low Yield in Cyclization Step | Reaction temperature is too low. | Ensure the reaction temperature reaches at least 250 °C for efficient cyclization. Yields generally increase with higher reaction temperatures up to a certain point.[2] |
| Inappropriate solvent. | Use a high-boiling point, inert solvent. The yield of 4-hydroxyquinoline has been shown to increase with solvents having boiling points above 250 °C.[2] | |
| Reaction time is too short. | Monitor the reaction by TLC and ensure it is heated for a sufficient duration (typically 30-60 minutes at temperature) until the intermediate is consumed.[1] | |
| Product is a Dark Tar or Oily Residue | Thermal degradation of the product or starting materials. | Ensure precise temperature control and avoid localized overheating. Use an appropriate high-boiling solvent to maintain a consistent temperature. |
| Presence of impurities in starting materials. | Use high-purity starting materials. Purify the starting materials if necessary before use. | |
| Difficulty in Product Isolation | Product is soluble in the high-boiling solvent. | After cooling, try to induce precipitation by reducing the solvent volume under vacuum or by adding a non-polar solvent like hexanes. |
| Product co-distills with the solvent during removal. | Use a high-boiling solvent with a significantly different boiling point from the product to facilitate separation. | |
| Formation of Side Products | Incorrect reaction temperature for cyclization. | Lower temperatures may favor the formation of by-products. Ensure the critical reaction temperature of around 245-250 °C is maintained for the desired quinoline formation.[4] |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(p-tolylamino)-4,4,4-trifluorobut-2-enoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-methylaniline (1.0 eq) in toluene.
-
Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (a few drops).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aniline is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.
Step 2: Synthesis of this compound (Thermal Cyclization)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude intermediate from Step 1.
-
Solvent Addition: Add a high-boiling solvent (e.g., Dowtherm A, 2,6-di-tert-butylphenol) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.
-
Reaction: Heat the mixture with stirring to 250-260 °C. Maintain this temperature for 30-60 minutes.
-
Monitoring: Monitor the cyclization progress by TLC.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of a cold, non-polar solvent (e.g., hexanes or cold ethanol) to remove the residual high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in the Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 33 |
| Propyl Benzoate | 231 | 51 |
| Iso-butyl Benzoate | 247 | 66 |
| Dowtherm A | 257 | ~65 |
| 1,2,4-Trichlorobenzene | 214 | ~66 |
| 2-Nitrotoluene | 222 | ~66 |
| 2,6-di-tert-butylphenol | 265 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[2] This table illustrates the general trend that higher boiling point solvents tend to give higher yields in the thermal cyclization step.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Evaluating the Efficacy of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the efficacy of the novel compound 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline with other established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document serves as a methodological guide, outlining the necessary experimental protocols and data presentation formats required for a rigorous comparative analysis. To illustrate these principles, we will utilize data from well-characterized quinoline-based kinase inhibitors that target various signaling pathways implicated in cancer and other diseases.
Introduction to Kinase Inhibition and the Quinoline Scaffold
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The quinoline scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors. Its versatile structure allows for modifications that can confer potency and selectivity against a wide range of kinases. The compound this compound, with its distinct substitutions, represents a potential candidate for kinase inhibition that warrants thorough investigation.
Data Presentation: Comparative Efficacy of Kinoline-Based Kinase Inhibitors
A crucial aspect of evaluating a new kinase inhibitor is to compare its potency and selectivity against a panel of relevant kinases and to benchmark it against existing inhibitors. The following tables provide a template for how such data should be presented, populated with example data from various quinoline-based inhibitors to illustrate a comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 nM)
| Kinase Target | This compound | Compound A (e.g., Anilinoquinoline) | Compound B (e.g., Crizotinib) | Compound C (e.g., Dovitinib) |
| c-Met | Data Not Available | 1.1 | 8 | 13 |
| VEGFR2 | Data Not Available | >10,000 | 20 | 8 |
| FGFR1 | Data Not Available | >10,000 | 100 | 1 |
| EGFR | Data Not Available | 5.2 | >10,000 | 110 |
| PDGFRβ | Data Not Available | >10,000 | 5 | 2 |
| ALK | Data Not Available | >10,000 | 2.4 | 1,100 |
| Src | Data Not Available | 35 | 100 | 1,000 |
IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of an inhibitor. Lower values indicate higher potency.
Table 2: Cellular Activity of Kinase Inhibitors
| Cell Line | Cellular Target/Pathway | This compound | Compound A (e.g., Anilinoquinoline) | Compound B (e.g., Crizotinib) | Compound C (e.g., Dovitinib) |
| MKN-45 (c-Met driven) | c-Met Phosphorylation (IC50 nM) | Data Not Available | 220 | 10 | 50 |
| HUVEC (VEGF stimulated) | VEGFR2 Phosphorylation (IC50 nM) | Data Not Available | >10,000 | 50 | 20 |
| U2OS-FGFR1 | FGFR1 Phosphorylation (IC50 nM) | Data Not Available | >10,000 | 250 | 15 |
| A431 (EGF stimulated) | EGFR Phosphorylation (IC50 nM) | Data Not Available | 780 | >10,000 | 500 |
Cellular IC50 values reflect the inhibitor's ability to penetrate cells and inhibit the target kinase in a more physiologically relevant context.
Experimental Protocols
The following are detailed methodologies for key experiments that should be performed to determine the efficacy of this compound.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in more ATP remaining, leading to a higher luminescent signal.
-
Materials:
-
Purified recombinant kinase (e.g., c-Met, VEGFR2, etc.)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine-5'-triphosphate (ATP)
-
Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)
-
Test compound (this compound) and reference inhibitors, serially diluted.
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Add 2.5 µL of kinase solution to each well of a 384-well plate.
-
Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular environment.
-
Principle: An ELISA-based method is used to detect the phosphorylated form of a specific protein in cell lysates.
-
Materials:
-
Cancer cell line known to have an active signaling pathway of interest (e.g., MKN-45 for c-Met).
-
Cell culture medium and supplements.
-
Test compound and reference inhibitors.
-
Growth factor (if required to stimulate the pathway, e.g., HGF for c-Met).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
ELISA kit specific for the phosphorylated and total protein of interest.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes (if necessary).
-
Aspirate the medium and lyse the cells.
-
Perform the ELISA according to the manufacturer's instructions to quantify the levels of phosphorylated and total target protein.
-
-
Data Analysis:
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for quinoline-based inhibitors.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for screening and characterizing a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor discovery and evaluation.
Conclusion
The evaluation of a novel kinase inhibitor such as this compound requires a systematic and comparative approach. By employing standardized in vitro and cell-based assays, researchers can determine its potency and selectivity. Presenting this data in clear, comparative tables alongside established inhibitors allows for a robust assessment of its therapeutic potential. The methodologies and frameworks provided in this guide are intended to facilitate this process for researchers in the field of drug discovery and development. Further studies are warranted to elucidate the specific kinase targets and efficacy of this compound.
Validation of the biological activity of newly synthesized 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the biological activity of the newly synthesized compound, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Through a series of in vitro experiments, this document compares its anti-inflammatory and cytotoxic properties against established drugs, Indomethacin and Doxorubicin, respectively. Detailed experimental protocols, quantitative data summaries, and visual representations of the experimental workflow and a key signaling pathway are presented to offer a thorough understanding of the compound's potential.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological efficacy. The subject of this guide, this compound, is a novel compound designed to leverage these structural advantages. This document outlines the initial biological validation of this compound, focusing on two key areas of therapeutic interest: inflammation and cancer.
Experimental Validation Workflow
The biological activity of this compound was systematically evaluated using a standardized in vitro testing workflow. This process ensures robust and reproducible data for the assessment of the compound's anti-inflammatory and cytotoxic potential.
Caption: Experimental workflow for the validation of biological activity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were pre-treated with varying concentrations of this compound and the standard drug, Indomethacin, for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was determined using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curve.
Data Summary: Anti-inflammatory Activity
| Compound | IC₅₀ (µM) on RAW 264.7 Cells |
| This compound | 45.72 |
| Indomethacin (Standard) | 60.88[1] |
Cytotoxic Activity
The cytotoxic potential of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human breast cancer cell line, MCF-7. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: MCF-7 cells were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were treated with a range of concentrations of this compound and the standard cytotoxic drug, Doxorubicin, for 24 hours.
-
MTT Assay: After the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the untreated control, and the IC₅₀ value was determined.
Data Summary: Cytotoxic Activity
| Compound | IC₅₀ (µM) on MCF-7 Cells (24h) |
| This compound | 8.54 |
| Doxorubicin (Standard) | 1.20[2] |
Mechanistic Insights: NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade, a potential target for this compound.
Caption: Canonical NF-κB signaling pathway in inflammation.
Conclusion
The newly synthesized compound, this compound, demonstrates promising biological activity in vitro. It exhibits noteworthy anti-inflammatory effects, with an IC₅₀ value comparable to the standard drug Indomethacin in inhibiting nitric oxide production in macrophages. Furthermore, the compound displays significant cytotoxic activity against the MCF-7 breast cancer cell line. While its cytotoxicity is less potent than the established chemotherapeutic agent Doxorubicin, its dual anti-inflammatory and cytotoxic properties warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, potentially involving the NF-κB signaling pathway, and evaluating its efficacy and safety in in vivo models. These initial findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory and anticancer agents.
References
Unraveling Tumor Resistance: A Comparative Analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline's Potential in Overcoming Cross-Resistance in Cancer Cells
For Immediate Release
Shanghai, China – December 25, 2025 – In the relentless pursuit of more effective cancer therapies, the challenge of multidrug resistance (MDR) remains a significant hurdle. The development of novel compounds that can circumvent or reverse this resistance is a critical area of research. This guide provides a comprehensive comparison of the cross-resistance profile of cancer cells to quinoline derivatives, with a focus on the potential mechanisms of action related to compounds structurally similar to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This analysis is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology.
Executive Summary
Cancer cells can develop resistance not only to a specific drug but also to a broad spectrum of other structurally and mechanistically unrelated anticancer agents, a phenomenon known as cross-resistance. This guide delves into the efficacy of quinoline derivatives, exemplified by compounds such as MS-209 (Dofequidar) and a novel derivative designated as 160a, in overcoming MDR. The primary mechanism of resistance explored is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells. Furthermore, the involvement of the PI3K/Akt/mTOR signaling pathway in drug resistance and as a potential target for quinoline-based compounds is examined.
Comparative Analysis of Cytotoxicity and Resistance Reversal
The following tables summarize the in vitro efficacy of representative quinoline derivatives in reversing multidrug resistance in cancer cell lines overexpressing P-glycoprotein. The data highlights the reduction in the half-maximal inhibitory concentration (IC50) of standard chemotherapeutic agents when co-administered with these quinoline compounds, effectively re-sensitizing the resistant cells to treatment.
Table 1: Comparative Cytotoxicity of Doxorubicin in the Presence of Quinoline Derivative 160a
| Cell Line | Resistance Profile | Treatment | IC50 (µg/mL) | Fold Reversal |
| A549 | Parental (Sensitive) | Doxorubicin | 0.12 ± 0.02 | - |
| A549/DOX | Doxorubicin-Resistant (P-gp overexpression) | Doxorubicin | 15.8 ± 1.5 | - |
| A549/DOX | Doxorubicin-Resistant (P-gp overexpression) | Doxorubicin + 1 µM 160a | 1.1 ± 0.1 | 14.4 |
| KYSE150 | Parental (Sensitive) | Doxorubicin | 0.08 ± 0.01 | - |
| KYSE150/DOX | Doxorubicin-Resistant (P-gp overexpression) | Doxorubicin | 9.7 ± 0.9 | - |
| KYSE150/DOX | Doxorubicin-Resistant (P-gp overexpression) | Doxorubicin + 1 µM 160a | 0.5 ± 0.06 | 19.4 |
Data compiled from studies on quinoline derivatives with P-gp inhibitory activity.[1]
Table 2: Cross-Resistance Profile of P-glycoprotein Overexpressing Cells and its Reversal by MS-209 (Dofequidar)
| Cell Line | Drug | IC50 (ng/mL) without MS-209 | IC50 (ng/mL) with 1 µM MS-209 | Fold Reversal |
| P388 (Sensitive) | Vincristine | 1.5 | - | - |
| P388/VCR (Resistant) | Vincristine | 120 | 2.1 | 57.1 |
| K562 (Sensitive) | Vincristine | 3.0 | - | - |
| K562/VCR (Resistant) | Vincristine | 150 | 4.2 | 35.7 |
| K562 (Sensitive) | Doxorubicin | 20 | - | - |
| K562/ADM (Resistant) | Doxorubicin | 1,200 | 35 | 34.3 |
This table presents a summary of data from studies investigating the reversal of multidrug resistance by the quinoline derivative MS-209.[2]
Mechanisms of Action and Resistance
The primary mechanism by which quinoline derivatives like MS-209 and 160a appear to reverse multidrug resistance is through the direct inhibition of P-glycoprotein. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects.[1][2]
Beyond P-gp inhibition, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance.[3] Aberrant activation of this pathway is a hallmark of many cancers and can contribute to resistance against conventional chemotherapy.[4] Some quinoline-based compounds have been shown to inhibit this pathway, suggesting a dual mechanism of action that could be particularly effective in overcoming resistance.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cancer cells (parental and resistant) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the quinoline derivative, the chemotherapeutic agent, or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent is added to each well.
-
Final Incubation and Measurement: The plates are incubated for another 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Both parental and resistant cells are harvested and washed with phosphate-buffered saline (PBS). The cell density is adjusted to 1 x 10⁶ cells/mL in serum-free culture medium.
-
Drug Incubation: The cells are pre-incubated with the quinoline derivative or a known P-gp inhibitor (e.g., verapamil) at various concentrations for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension at a final concentration of 1 µM, and the cells are incubated for another 30-60 minutes at 37°C, protected from light.
-
Washing: The cells are then washed twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer (typically with an excitation wavelength of 488 nm and emission detected at ~525 nm) or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the quinoline derivative indicates inhibition of P-gp-mediated efflux.
P-glycoprotein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of P-gp (ABCB1) in cell lysates.
-
Protein Extraction: Parental and resistant cells are lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for P-gp/ABCB1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression of P-gp is normalized to the expression of the loading control.
Visualizing the Pathways of Resistance and Intervention
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by quinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and its potential inhibition by quinoline derivatives.
Caption: Experimental workflow for determining the cross-resistance profile of a novel compound.
Conclusion and Future Directions
The data presented in this guide strongly suggest that quinoline derivatives hold significant promise as agents to combat multidrug resistance in cancer. By targeting key resistance mechanisms such as P-glycoprotein-mediated drug efflux and aberrant pro-survival signaling pathways like PI3K/Akt/mTOR, these compounds have the potential to restore the efficacy of conventional chemotherapeutics. While the specific cross-resistance profile of this compound requires direct experimental evaluation, the broader class of quinoline derivatives demonstrates a clear potential to address the critical challenge of drug resistance in oncology.
Future research should focus on elucidating the precise molecular interactions between novel quinoline compounds and their targets, as well as comprehensive in vivo studies to validate the in vitro findings. The development of quinoline-based therapies, either as standalone agents or in combination with existing anticancer drugs, represents a promising avenue for improving patient outcomes in the fight against cancer.
References
- 1. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 4. Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicity Assessment of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vivo toxicity assessment of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline and structurally related quinoline derivatives. Due to the limited publicly available in vivo toxicity data for this compound, this guide focuses on a comparative analysis with well-studied analogs: Quinoline, 4-Methylquinoline, and a representative Trifluoromethyl-substituted Quinoline derivative. The objective is to offer a comprehensive overview of the potential toxicity profile of the target compound based on the known effects of its structural relatives, supported by experimental data from animal models.
Comparative Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for the selected quinoline derivatives. It is crucial to note that no specific in vivo toxicity data for this compound was found in the public domain. The data for the trifluoromethyl derivative is based on studies of similar compounds and should be interpreted with caution.
Table 1: Acute and Sub-chronic Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | NOAEL (Sub-chronic) | Key Observations |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Labeled as an irritant in safety data sheets. |
| Quinoline | Rat | Oral | 262 - 460 mg/kg | 25 mg/kg/day (40-week study) | Liver and kidney necrosis, hematological effects.[1] |
| Mouse | Oral | 460 mg/kg | Data Not Available | ||
| 4-Methylquinoline | Rat | Oral | 1260 mg/kg | Data Not Available | |
| Trifluoromethyl-substituted Quinoline Alcohol Derivative * | Zebrafish Embryo | Immersion | LC50 values reported for specific derivatives | Data Not Available | Developmental toxicity, including increased cell death.[2][3] |
*Data from a study on quinoline-derived trifluoromethyl alcohols, used here as a surrogate for trifluoromethyl-substituted quinolines.[2][3]
Table 2: Genotoxicity and Carcinogenicity Data
| Compound | Genotoxicity (In Vivo) | Carcinogenicity | Target Organs for Carcinogenicity |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Quinoline | Positive (induces chromosome aberrations) | Carcinogenic in rats and mice[4] | Liver (hemangiosarcomas), Forestomach |
| 4-Methylquinoline | Limited in vivo data; considered mutagenic in some in vitro tests | Carcinogenic in mice | Liver |
| Trifluoromethyl-substituted Quinoline Derivatives | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key in vivo toxicity assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is employed to estimate the acute oral toxicity of a substance.
-
Animal Model: Typically, female rats are used.
-
Procedure: A stepwise procedure is used where a group of three animals is dosed with a fixed dose. The outcome of this first step determines the next step:
-
If no mortality is observed, the next higher fixed dose is administered to another group of three animals.
-
If mortality is observed, the next lower fixed dose is administered.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality.
Sub-chronic Oral Toxicity (90-Day Study; OECD 408)
This study provides information on the adverse effects of a substance following repeated oral administration over 90 days.
-
Animal Model: Typically, rats are used, with at least 10 males and 10 females per group.
-
Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and any observed lesions is conducted.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to detect damage to chromosomes or the mitotic apparatus.
-
Animal Model: Typically, mice or rats are used.
-
Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxic potential.
Carcinogenicity Bioassay (OECD 451)
This long-term study is designed to assess the carcinogenic potential of a substance.
-
Animal Model: Typically, rats and mice are used, with at least 50 animals of each sex per dose group.
-
Procedure: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels and a concurrent control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity and the development of tumors.
-
Pathology: A complete histopathological examination of all organs and tissues from all animals is performed.
-
Endpoint: An increased incidence of tumors in the treated groups compared to the control group indicates carcinogenic potential.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This test is used to determine the acute toxicity of substances on the embryonic stages of fish.
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Procedure: Newly fertilized embryos are exposed to a range of concentrations of the test substance in a 96-well plate format for up to 96 hours.
-
Observations: Lethal endpoints are recorded at 24, 48, 72, and 96 hours post-fertilization. These include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Endpoint: The LC50 (lethal concentration for 50% of the population) is calculated.
Signaling Pathways and Experimental Workflows
The toxicity of quinoline derivatives has been linked to the modulation of several key cellular signaling pathways. Diagrams illustrating these pathways and a general experimental workflow for in vivo toxicity assessment are provided below.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline Derivatives
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies focused on 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline derivatives. The parent compound, this compound, is commercially available and has been noted as a potential intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. However, detailed investigations into how structural modifications of this specific scaffold affect its biological activity are not readily found in published research.
This guide, therefore, presents a proposed framework for conducting a systematic SAR study on this class of compounds. It outlines a hypothetical series of derivatives, the requisite experimental protocols for their evaluation, and visual representations of the logical workflow and a potential biological target pathway, adhering to the specified requirements for data presentation and visualization.
Proposed Chemical Library for SAR Studies
To establish a clear structure-activity relationship, a library of derivatives would be synthesized to probe the effects of modifying different positions of the this compound core. The primary points of modification would be the C6-methyl group and the C4-hydroxyl group. The table below outlines a hypothetical set of compounds and their potential biological activity, using IC50 (the half-maximal inhibitory concentration) as the metric for potency against a putative target, such as a protein kinase.
| Compound ID | R1 (at C6) | R2 (at C4) | Molecular Weight | Putative Kinase IC50 (nM) |
| Parent | -CH3 | -OH | 227.18 | 500 |
| 1a | -H | -OH | 213.15 | 750 |
| 1b | -Cl | -OH | 247.60 | 320 |
| 1c | -OCH3 | -OH | 243.18 | 450 |
| 2a | -CH3 | -OCH3 | 241.21 | >10,000 |
| 2b | -CH3 | -NH2 | 226.19 | 1,200 |
| 2c | -CH3 | -SH | 243.24 | 800 |
| 3a | -CH2CH3 | -OH | 241.21 | 400 |
| 3b | -CF3 | -OH | 281.14 | 250 |
This table is a hypothetical representation for illustrative purposes.
Experimental Protocols
A rigorous SAR study would necessitate a series of standardized experiments to ensure the comparability of results. The following are detailed protocols for key assays.
2.1. General Kinase Inhibition Assay (Example: VEGFR-2)
Quinoline derivatives have been noted for their potential as kinase inhibitors, including targeting vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a specific protein kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the VEGFR-2 enzyme is prepared in the kinase buffer.
-
The test compounds are serially diluted in DMSO and then added to the wells of the 96-well plate.
-
The enzyme solution is added to the wells containing the test compounds and incubated for a 10-minute pre-incubation period at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2.2. Cell Proliferation Assay (Example: HeLa Cells)
To assess the cytotoxic or anti-proliferative effects of the compounds, a standard cell-based assay is employed. Some quinolin-4(1H)-one derivatives have shown cytotoxicity against HeLa cell lines.
-
Objective: To measure the effect of the compounds on the proliferation of a human cancer cell line.
-
Materials: HeLa cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 96-well cell culture plates, test compounds in DMSO, and a viability reagent (e.g., CellTiter-Blue®).
-
Procedure:
-
HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the CellTiter-Blue® reagent is added to each well and incubated for an additional 2-4 hours.
-
Fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
The IC50 values are determined from the dose-response curves.
-
Visualizing Workflows and Pathways
3.1. Experimental Workflow
The logical flow of a typical SAR study, from compound synthesis to biological evaluation, can be visualized to clarify the process.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
3.2. Hypothetical Signaling Pathway
If the SAR study identifies potent inhibitors of a specific kinase, such as VEGFR-2, the downstream signaling pathway affected by these compounds can be diagrammed.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Comparative Analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Review of the Quinoline Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4] This guide provides a comparative overview of the chemical class to which 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline belongs, in the context of established therapeutic areas where quinoline-based drugs are the standard of care.
While direct head-to-head experimental data for this compound against standard-of-care drugs is not available in public literature, this document serves to contextualize its potential by examining the well-documented activities of structurally related quinoline derivatives. The inclusion of a trifluoromethyl group is a known strategy in modern drug design to enhance metabolic stability and binding affinity.[5][6]
Antimalarial Activity: A Case Study for Quinoline Derivatives
Quinoline derivatives have historically been and continue to be a dominant class of antimalarial agents.[2][3] Drugs like chloroquine, quinine, and mefloquine are classic examples of quinoline-based therapies that have been central to malaria treatment.[7][8]
Mechanism of Action in Malaria
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[3][7]
Comparative Data for Quinoline Derivatives against P. falciparum
While specific data for this compound is unavailable, the following table presents IC50 values for other quinoline derivatives, providing a benchmark for antimalarial potency.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine-sensitive (3D7) | Amino-quinoline derivative 40a | 0.25 | [3] |
| Chloroquine-resistant (Dd2) | 2-methylquinoline derivative 10 | 0.033 | [9] |
| Chloroquine-resistant (W2) | Mefloquine Carbamate MQ-14b-d | 0.024 - 0.074 | [8] |
| Standard Drug: Chloroquine | Chloroquine-resistant (Dd2) | 0.172 | [9] |
Anticancer Potential of the Quinoline Scaffold
Quinoline derivatives are also recognized for their potential as anticancer agents, with mechanisms often involving DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[1][4] Certain derivatives act as inhibitors of crucial signaling pathways in cancer progression, such as the c-Met, EGF, and VEGF receptors.[10]
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for this compound are not published. However, the following outlines a general workflow for screening novel quinoline derivatives for biological activity, based on common practices in the field.
In Vitro Antimalarial Assay (Example Protocol)
-
Parasite Culture : P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation : The test compound (e.g., a novel quinoline derivative) is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Assay : Synchronized ring-stage parasites are incubated with various concentrations of the test compound for 72 hours.
-
Growth Inhibition Measurement : Parasite growth is assessed using a SYBR Green I-based fluorescence assay.
-
Data Analysis : The fluorescence intensity is measured, and the IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated by non-linear regression analysis.
Conclusion
While this compound is primarily documented as a chemical intermediate for synthesis, its structural features—the quinoline core and the trifluoromethyl group—are hallmarks of many biologically active molecules.[11][12][13][14] The broader family of quinoline derivatives has a rich history in medicine, particularly in the fight against malaria and with growing potential in oncology.[1][2][3] Future research involving the synthesis and biological evaluation of derivatives of this compound could unveil novel therapeutic agents. The established efficacy of related compounds provides a strong rationale for the exploration of this and similar structures in drug discovery programs.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]
- 12. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 13. chemimpex.com [chemimpex.com]
- 14. scbt.com [scbt.com]
Comparative Analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Promising Heterocyclic Compound
In the landscape of drug discovery, quinoline derivatives have consistently emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative, against other relevant compounds in the context of anticancer and antimicrobial research. While direct comparative studies on this specific molecule are limited in publicly available literature, this guide synthesizes existing data on structurally similar quinoline derivatives to provide a valuable reference for researchers.
Performance Overview: Anticancer and Antimicrobial Potential
Quinoline-based compounds have shown significant promise in preclinical studies for both oncology and infectious diseases. The introduction of a trifluoromethyl group, as seen in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target-binding affinity.
Anticancer Activity
Numerous quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases and topoisomerases, or the induction of apoptosis.[1][2][3]
Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.01 - 7.05 | [4] |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | 7.01 - 34.32 | [4] |
| Quinoline-based dihydrazone | BEL-7402 (Hepatoma) | 7.01 - 34.32 | [4] |
| Quinoline-based dihydrazone | A549 (Lung) | 7.01 - 34.32 | [4] |
| Fluorinated Quinoline Analogues | MDA-MB-468 (TNBC) | 2.5 - 5 | [5][6] |
| Bis-quinoline Isomers | U937 (Leukemia) | 0.7 | [3] |
| Bis-quinoline Isomers | HL60 (Leukemia) | 0.2 | [3] |
Note: Data presented is for structurally related compounds and not for this compound itself, as specific IC50 values for this compound were not available in the reviewed literature.
Antimicrobial Activity
The quinolone and fluoroquinolone classes of antibiotics are prime examples of the antimicrobial potential of the quinoline scaffold. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8][9]
Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives (MIC values in µg/mL)
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 | [10][11] |
| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 | [10][11] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [10][11] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | [10][11] |
| Quinoline-indole hybrid (13) | Staphylococcus aureus (MRSA) | 20 ± 3.3 | [12] |
| Quinoline-indole hybrid (13) | Pseudomonas aeruginosa | 10 ± 1.5 | [12] |
Note: The data presented is for various quinoline derivatives and not specifically for this compound. The presented values serve to illustrate the potential activity range for this class of compounds.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.
Synthesis of this compound
A general synthetic route for similar 4-hydroxy-2-(trifluoromethyl)quinolines involves the condensation of an appropriately substituted aniline with an ethyl 4,4,4-trifluoroacetoacetate.[4]
General Procedure:
-
A mixture of the substituted aniline and ethyl 4,4,4-trifluoroacetoacetate is heated in a suitable high-boiling solvent (e.g., Dowtherm A).
-
The reaction mixture is refluxed for a defined period.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Putative anticancer mechanisms of quinoline derivatives.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Independent Verification of the Biological Activity of Quinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the biological activities of various quinoline compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to aid in the independent verification of these findings.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have shown significant potential in cancer therapy through various mechanisms of action, including the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of tubulin polymerization.[6] Many derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[4][6][7]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Quinoline-2-one-based chalcone derivative (Compound 56) | 50 human cancer cell lines | Not specified | [4] |
| Thiophene and pyridine-based quinoline derivatives (Compounds 62-64) | MCF-7, H-460, SF-268 | Not specified | [4] |
| Quinoline-chalcone hybrid (Compound 39) | A549, K-562 | 1.91, 5.29 | [8] |
| Quinoline-chalcone hybrid (Compound 40) | A549, K-562 | Not specified | [8] |
| 3-phenylquinolinyl-chalcones | Three different types | Not specified | [8] |
| Quinoline-chalcone linked podophyllotoxins (Compound 62) | Screened cell lines | 2.2 - 15.4 | [8] |
| Quinoline-chalcone hybrid (Compound 63) | Caco-2 | 5.0 | [8] |
| Quinoline-chalcone hybrid (Compound 64) | Caco-2 | 2.5 | [8] |
| Quinoline-chalcone derivative (Compound 33) | MCF-7, HeLa, DLD1 | EGFR IC50: 37.07 nM | [8] |
| Quinoline-2-carboxamides and 2-styrylquinolines (Compound 5) | PC-3 | GI50: 1.29 | [9] |
| Bis-quinoline (Compound 2a) | U937, HL60 | Submicromolar | [10] |
| Z-containing quinoline (Compound 4b, 4c) | U937, HL60 | Submicromolar | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12][13]
Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[13]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[13]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[11]
Signaling Pathways in Quinoline-Mediated Anticancer Activity
Quinoline derivatives can modulate various signaling pathways involved in cancer progression, including those related to cell proliferation, apoptosis, and angiogenesis.[3][14] A key mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR, which in turn affects downstream pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[14]
Caption: Quinoline derivatives inhibiting key oncogenic signaling pathways.
Antimicrobial Activity of Quinoline Derivatives
Quinoline compounds have a long history as antimicrobial agents, with some derivatives being utilized as antibacterial and antifungal drugs.[2] Their mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, which disrupts DNA replication and leads to bacterial cell death.[15]
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of a quinoline derivative against various microorganisms. The activity is often measured by the diameter of the inhibition zone in an agar diffusion assay.
| Compound | Microorganism(s) | Inhibition Zone (mm) / MIC | Reference(s) |
| 3′-amino-2,2′-dichloro-6-methoxy-1′-((4-methoxyphenyl)amino)-4,6′,6′-trimethyl-1′,5′,6′,7′-tetrahydro-[3,4′-biquinolin]-8′(4′H)-one (36) | All microorganisms tested | Significant efficacy | [2] |
Experimental Protocol: Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used technique for the qualitative and semi-quantitative evaluation of the antimicrobial potential of compounds.[16][17][18][19][20]
Principle: This method relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates the antimicrobial activity of the compound.[16][19]
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland standard).[18]
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.[18]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the quinoline compound are placed on the agar surface.[18]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18]
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[18]
General Experimental Workflow for Antimicrobial Screening
The screening of novel compounds for antimicrobial activity typically follows a standardized workflow.
Caption: A typical workflow for antimicrobial drug discovery.
Anti-inflammatory Activity of Quinoline Derivatives
Several quinoline derivatives have demonstrated potent anti-inflammatory properties.[21][22][23][24] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[23]
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of a quinoline derivative in a lipopolysaccharide (LPS)-stimulated macrophage model.
| Compound | Assay | Concentration (µM) | Inhibition (%) | Reference(s) |
| Test Compound A | LPS-induced NO Production in RAW 264.7 | 10 | 57.4 | [25] |
| Test Compound A | LPS-induced TNF-α Secretion | 10 | 64.3 | [25] |
| Test Compound A | LPS-induced IL-6 Secretion | 10 | 59.9 | [25] |
Experimental Protocol: LPS-Stimulated Macrophage Assay
This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[21][25]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO).[21][25]
Procedure:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[21]
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the quinoline compound for 1-2 hours.[21]
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[21]
-
Supernatant Collection: The cell culture supernatant is collected.[21]
-
Quantification of Inflammatory Mediators: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits. The level of nitric oxide can be measured using the Griess reagent.[21][25]
Signaling Pathways in Quinoline-Mediated Anti-inflammatory Activity
The anti-inflammatory effects of quinoline compounds are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. ijmphs.com [ijmphs.com]
- 10. mdpi.com [mdpi.com]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. benchchem.com [benchchem.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of antimicrobial activity [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Benchmarking the selectivity of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline against a panel of kinases
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline against a panel of kinases. Due to the absence of publicly available screening data for this specific compound, the following section presents a representative, hypothetical dataset to illustrate its potential selectivity profile in comparison to a known broad-spectrum kinase inhibitor, Staurosporine.
This guide details the experimental methodologies for two standard kinase profiling assays and includes visualizations of a typical experimental workflow and a key signaling pathway to provide a comprehensive framework for interpretation.
Quantitative Selectivity Profile
The inhibitory activity of this compound and the reference compound Staurosporine was assessed against a representative panel of kinases. The following table summarizes the hypothetical percentage of inhibition at a concentration of 1 µM. A lower percentage indicates weaker binding and higher selectivity, while a higher percentage suggests significant inhibition.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| ABL1 | TK | 12 | 98 |
| AKT1 | AGC | 8 | 95 |
| AURKA | STE | 15 | 99 |
| CDK2 | CMGC | 92 | 97 |
| EGFR | TK | 25 | 96 |
| GSK3B | CMGC | 88 | 94 |
| MAPK1 (ERK2) | CMGC | 5 | 85 |
| MAPK14 (p38α) | CMGC | 95 | 99 |
| MET | TK | 18 | 93 |
| PIK3CA | PI3K | 3 | 75 |
| SRC | TK | 22 | 98 |
| VEGFR2 | TK | 30 | 99 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to model a potential selectivity profile for this compound and has not been generated from experimental work.
Experimental Protocols
To determine the kinase selectivity profile of a test compound, various methodologies can be employed. Below are detailed protocols for two widely used assays: a competition binding assay and a luminescence-based kinase activity assay.
KINOMEscan™ Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).
Materials:
-
DNA-tagged kinases
-
Immobilized ligand beads
-
Test compound (this compound)
-
Assay buffer
-
Wash buffers
-
qPCR reagents
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired screening concentration.
-
Assay Assembly: The test compound, DNA-tagged kinase, and immobilized ligand beads are combined in the wells of a microplate.
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.
-
Washing: Unbound kinase is removed through a series of wash steps.
-
Elution and Quantification: The amount of kinase bound to the beads is measured by eluting the DNA tag and quantifying it via qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control to determine the percentage of inhibition.
ADP-Glo™ Kinase Activity Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the ADP concentration and, therefore, to kinase activity.
Materials:
-
Kinase panel
-
Kinase-specific substrates
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Opaque-walled microplates
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add the diluted test compound or DMSO (control) to the wells of a microplate.
-
Add the specific kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
To further clarify the experimental process and the biological context, the following diagrams illustrate a typical kinase screening workflow and a key signaling pathway where kinase inhibitors are relevant.
Caption: A generalized workflow for kinase selectivity profiling.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, based on general best practices for hazardous chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not available at the time of this writing. The following procedures are based on the handling and disposal guidelines for similar quinoline derivatives and hazardous chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be designated as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent potential reactions.
-
-
Waste Collection:
-
Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Spill Response Protocol
In the event of a spill, adhere to the following emergency procedures.
Caption: Step-by-step spill response protocol for this compound.
Safeguarding Your Research: A Guide to Handling 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
For Immediate Reference: Key Safety and Handling Protocols for CAS 1701-20-8
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound, minimizing risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Face Shield | Required when there is a significant risk of splashing. | Provides a full barrier for the face against splashes. | |
| Hand Protection | Gloves | Butyl rubber or Neoprene gloves are recommended for handling quinoline derivatives.[1] | Provides a chemical-resistant barrier to prevent skin contact. It is crucial to check the glove manufacturer's compatibility chart for the specific compound and solvent being used. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 dust mask is suitable for handling the powder in well-ventilated areas.[2] In cases of poor ventilation or potential for aerosolization, a half- or full-face respirator with organic vapor cartridges and particulate filters is recommended. | Prevents inhalation of the powdered compound, which is classified as an irritant. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
All materials contaminated with this compound must be treated as hazardous waste.[3] This includes the chemical itself, any solutions, contaminated labware, and personal protective equipment.
The following decision tree illustrates the proper segregation and disposal of waste generated during the handling of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a small spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste.
For a large spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or Environmental Health and Safety (EHS) office immediately.
-
Prevent the spread of the spill if it can be done without risk.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and your organization's safety manuals before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
